Momordicin IV
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H58O9 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C36H58O9/c1-19(2)14-21(39)15-20(3)22-10-11-35(7)31-25(44-32-30(43)29(42)28(41)26(17-37)45-32)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6/h14,16,18,20-23,25-32,37,39-43H,8-13,15,17H2,1-7H3/t20-,21+,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 |
InChI Key |
OGYOYYHXZZLIRV-ODMNCKKZSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C |
Canonical SMILES |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Momordicin IV: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Momordicin IV, a cucurbitane-type triterpenoid found in Momordica charantia. The document details its natural sources, established isolation and purification protocols, and available quantitative data. Additionally, it presents a visual workflow for its extraction and purification.
Natural Source of this compound
This compound is a natural product predominantly isolated from Momordica charantia, commonly known as bitter melon, a plant belonging to the Cucurbitaceae family. Various parts of the plant have been reported to contain this compound, with the leaves being a significant source.[1][2] The presence of this compound has also been identified in the fruits and vines of the plant.
Isolation and Purification of this compound
The isolation of this compound from Momordica charantia involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[1][2]
Extraction
The initial step involves the extraction of crude triterpenoids from the plant material. Solvent extraction is the most common method employed.
Experimental Protocol: Ethanolic Extraction of Triterpenoids from Momordica charantia Leaves
-
Plant Material Preparation:
-
Collect fresh leaves of Momordica charantia.
-
Air-dry the leaves in the shade to a constant weight.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered leaves in 80% ethanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).
-
Allow the mixture to stand for a period of one week with occasional agitation to ensure thorough extraction.
-
Filter the extract to separate the plant residue from the liquid extract.
-
Repeat the extraction process on the residue to maximize the yield of triterpenoids.
-
Combine the filtrates from all extractions.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
-
Fractionation
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Experimental Protocol: Solvent Partitioning of the Crude Extract
-
Suspension: Suspend the crude ethanolic extract in distilled water.
-
Sequential Partitioning:
-
Perform successive extractions with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally n-butanol.
-
For each solvent, mix the aqueous suspension with an equal volume of the solvent in a separatory funnel.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Collect the organic solvent layer. Repeat this process three times for each solvent.
-
-
Fraction Collection: The n-butanol fraction, which is enriched with saponins like this compound, is collected for further purification.[1][2]
-
Concentration: Concentrate the n-butanol fraction under reduced pressure to obtain a dried residue.
Chromatographic Purification
The final step in isolating this compound involves column chromatography techniques to separate the compound from other components in the enriched fraction.
Experimental Protocol: Column Chromatography and HPLC
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.
-
Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the pooled fractions to size exclusion chromatography on a Sephadex LH-20 column.
-
Use a solvent system such as methanol or a chloroform-methanol mixture for elution.
-
Collect fractions and monitor using TLC.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification and purity assessment can be performed using preparative or analytical HPLC.
-
A reversed-phase C18 column is typically used.
-
The mobile phase can be a gradient system of acetonitrile and water, or methanol and water, often with a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape.[3]
-
Detection can be carried out using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).
-
Quantitative Data
Specific quantitative data on the yield and purity of isolated this compound from Momordica charantia is not extensively reported in the readily available literature. However, data on the total saponin content in different fractions can provide an estimate of the potential yield.
| Plant Part | Extraction Method | Fraction | Total Saponin Content (% w/w) | Reference |
| Leaves | 80% Ethanol Extraction | n-butanol fraction | 47.4% | [1][2] |
It is important to note that the final yield of pure this compound will be significantly lower than the total saponin content of the fraction and will depend on the efficiency of the purification steps. The purity of the final isolated compound is typically assessed by HPLC and should be ≥98% for use in biological assays and drug development studies.
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the isolation and purification of this compound from Momordica charantia leaves.
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathways and Mechanism of Action
The specific signaling pathways directly modulated by this compound are not yet well-elucidated in the scientific literature. However, studies on the broader extracts of Momordica charantia and related cucurbitane triterpenoids, such as Momordicin I, have indicated effects on several key signaling pathways involved in metabolism and inflammation. These include the AMP-activated protein kinase (AMPK) pathway, the NF-κB signaling pathway, and the PI3K/Akt signaling pathway. Further research is required to determine the precise molecular targets and mechanisms of action of this compound.
This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and workflow are intended to assist researchers in obtaining this compound for further investigation into its pharmacological properties and potential therapeutic applications.
References
Momordicin IV: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicin IV is a cucurbitane-type triterpenoid found in the medicinal plant Momordica charantia, commonly known as bitter melon. This plant has a long history of use in traditional medicine for treating a variety of ailments, and modern research has begun to elucidate the pharmacological properties of its bioactive constituents. This compound, in particular, has garnered interest for its potential therapeutic applications. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its study, and insights into its mechanism of action.
Physical and Chemical Properties
This compound possesses a complex chemical structure that dictates its physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₅₈O₉ | [1] |
| Molecular Weight | 634.84 g/mol | [2] |
| CAS Number | 894412-35-2 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly reported for this compound. For comparison, the related compound Momordicin I melts at 125–128 °C[3], and Momordicinin melts at 146–147 °C[4]. | |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | [3] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [2] |
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following table summarizes the key spectral data.
| Spectrum Type | Key Data and Observations | Reference |
| ¹³C-NMR | The ¹³C-NMR spectrum of this compound shows characteristic signals for a triterpenoid glycoside. Key chemical shifts (δ in ppm) include: 75.1 (C-3), 144.6 (C-5), 124.9 (C-6), 65.8 (C-7), 207.9 (C-19), 74.8 (C-23), 129.6 (C-24), 133.1 (C-25), and 104.8 (C-1′ of the glucose moiety). | [5] |
| Mass Spectrometry | The exact mass and fragmentation pattern are determined by mass spectrometry, confirming the molecular formula. | |
| Infrared (IR) | The IR spectrum displays characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds present in the molecule. |
Experimental Protocols
Isolation and Purification of this compound from Momordica charantia Leaves
This protocol describes a general method for the extraction and isolation of this compound from the leaves of Momordica charantia, based on established procedures for cucurbitane triterpenoids[5][6].
Materials:
-
Dried and powdered leaves of Momordica charantia
-
80% Ethanol
-
Petroleum ether
-
Ethyl acetate
-
n-Butanol
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, water)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Macerate the dried and powdered leaves of Momordica charantia in 80% ethanol at room temperature for an extended period (e.g., one week).
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the n-butanol fraction, which is typically enriched with triterpenoid glycosides, under reduced pressure.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol to separate the components based on polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
-
Further Purification:
-
Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol-water).
-
For final purification to high purity, utilize preparative High-Performance Liquid Chromatography (HPLC).
-
References
Unveiling the Bioactive Potential of Momordicin IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicin IV, a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia (bitter melon), has garnered interest within the scientific community for its potential therapeutic applications. As a member of a class of compounds known for a wide array of biological activities, this compound is a subject of ongoing research in the quest for novel drug leads. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, antioxidant, and anti-diabetic potential. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.
Biological Activity Profile of this compound
Current research indicates that this compound exhibits a nuanced biological activity profile. While it shows a favorable safety profile in terms of cytotoxicity, its direct anti-inflammatory effects appear to be limited under the conditions tested. The antioxidant and anti-diabetic properties are less directly characterized for the isolated compound and are often inferred from studies on Momordica charantia extracts or other related triterpenoids.
Cytotoxicity
Studies on the cytotoxic effects of this compound suggest that it has a low toxicity profile against both normal and cancerous cell lines.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay Type | Concentration | % Cell Viability | Cytotoxicity Observation | Reference |
| RAW 264.7 (murine macrophages) | Not specified | Up to 100 µM | Not significantly affected | Non-toxic | [1] |
| IEC-18 (rat intestinal epithelial cells) | Not specified | Not specified | Not specified | No obvious adverse effects on cell growth | [2] |
| FL83B (mouse hepatocytes) | Not specified | Not specified | Not specified | No obvious adverse effects on cell growth | [2] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated, with studies indicating it may not be a potent direct inhibitor of inflammatory mediators like inducible nitric oxide synthase (iNOS).
Table 2: Anti-inflammatory Activity Data for this compound
| Cell Line | Assay | Concentration | Result | Reference |
| RAW 264.7 (murine macrophages) | iNOS expression (LPS-stimulated) | 40 µM | Did not significantly inhibit iNOS expression |
Antioxidant and Anti-diabetic Activities
Direct quantitative data on the antioxidant and anti-diabetic activities of isolated this compound is limited in the currently available literature. The therapeutic potential of Momordica charantia in these areas is well-documented and attributed to a variety of its constituents, including other triterpenoids, saponins, and polysaccharides. Further research is required to specifically elucidate the contribution of this compound to these effects.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Signaling Pathways and Visualization
While direct evidence for this compound is still emerging, extracts from Momordica charantia and related triterpenoids have been shown to modulate key signaling pathways involved in inflammation, metabolism, and cell survival.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Some compounds from Momordica charantia have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
AMPK Signaling Pathway in Metabolism
The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, which are beneficial for managing metabolic disorders like diabetes.
Caption: Potential activation of the AMPK metabolic pathway by this compound.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of a natural product like this compound involves a series of in vitro assays.
Caption: General experimental workflow for screening this compound's bioactivity.
Conclusion and Future Directions
This compound, a triterpenoid from Momordica charantia, exhibits a promising safety profile with low cytotoxicity. While its direct anti-inflammatory effects may be limited, its potential role in modulating metabolic pathways warrants further investigation. The current body of research, largely focused on crude extracts or other constituents of bitter melon, highlights the need for more targeted studies on isolated this compound to fully elucidate its therapeutic potential.
Future research should focus on:
-
Quantitative antioxidant and anti-diabetic assays using purified this compound to determine its specific activity and potency (e.g., IC50 values).
-
In-depth mechanistic studies to confirm the direct effects of this compound on key signaling pathways such as AMPK, NF-κB, and mTOR.
-
In vivo studies to evaluate the efficacy and pharmacokinetics of this compound in relevant animal models of disease.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.
References
Preliminary Insights into the Mechanism of Action of Momordicin IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Momordicin IV, a cucurbitane-type triterpenoid isolated from Momordica charantia, is a member of a class of compounds that have garnered significant interest for their diverse biological activities. While research into the specific mechanisms of this compound is still in its nascent stages, preliminary studies and the broader understanding of related compounds from M. charantia provide a foundational framework for its potential therapeutic applications. This document synthesizes the available preliminary data on this compound and explores the well-documented mechanisms of action of its structural analogs to propose putative signaling pathways and guide future research.
Quantitative Data Summary
Direct quantitative data on the bioactivity of this compound is limited. However, a comparative analysis with other cucurbitane triterpenoids from Momordica charantia offers valuable context.
Table 1: Cytotoxicity of Momordicins
| Compound | Cell Line | Assay | Result | Reference |
| This compound | RAW 264.7 (murine macrophages) | Cell Viability | No obvious adverse effects on cell growth | [1] |
| Momordicin I | RAW 264.7 (murine macrophages) | Cell Viability | Cytotoxic | [1] |
| Momordicin II | RAW 264.7 (murine macrophages) | Cell Viability | Mildly cytotoxic | [1] |
Table 2: Anti-inflammatory Activity of Related Triterpenoids
| Compound | Cell Line | Key Findings | Reference |
| (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | RAW 264.7 | Inhibited IKK/NF-κB pathway; Enhanced Nrf2, HO-1, and GCLM expression via ERK1/2 and p38. | [1] |
Table 3: Anti-Cancer Activity of Related Compounds from Momordica charantia
| Compound/Extract | Cancer Cell Lines | IC50 Values | Key Mechanistic Findings | Reference |
| Methanol Extract (MCME) | Hone-1, AGS, HCT-116, CL1-0 | ~0.25 - 0.35 mg/mL at 24h | Induction of apoptosis via caspase-3 activation and modulation of Bax/Bcl-2 ratio. | [2] |
| Momordicine I | Glioma cells (LN229, GBM8401) | Not specified | Induced apoptosis and senescence; suppressed mitochondrial oxidative phosphorylation. | [3] |
| Momordicine I | Head and Neck Cancer cells | < 8 µg/mL | Inhibited c-Met signaling and downstream molecules (c-Myc, survivin, cyclin D1) via STAT3 inactivation. | [4] |
Putative Mechanisms of Action of this compound
Based on the activities of structurally similar cucurbitane triterpenoids, several signaling pathways are hypothesized to be modulated by this compound.
Anti-inflammatory Pathway
While this compound itself did not show significant anti-inflammatory effects in the preliminary study, its structural analog, TCD, demonstrated potent activity. It is plausible that this compound may have subtle or cell-type-specific effects on inflammatory pathways. The established pathway for TCD involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.
Caption: Putative anti-inflammatory signaling pathway for this compound analogs.
Apoptosis Induction Pathway
A common mechanism of action for many anti-cancer compounds from M. charantia is the induction of apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by a shift in the Bax/Bcl-2 ratio, leading to caspase activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of Momordicin IV
An In-depth Technical Guide to the Potential Therapeutic Targets of Momordicin IV
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), a plant with a long history of use in traditional medicine for a variety of ailments, including diabetes, inflammation, and cancer.[1][2] As a purified phytochemical, this compound is the subject of growing interest for its therapeutic potential and favorable safety profile compared to its structural analogs.[3] This technical guide provides a comprehensive overview of the currently identified and , focusing on its mechanisms of action in anti-inflammatory, anti-cancer, and metabolic disease contexts. We synthesize findings from preclinical studies, present quantitative data, detail relevant experimental methodologies, and visualize key signaling pathways to offer a robust resource for researchers and drug development professionals exploring the therapeutic applications of this promising natural compound.
Anti-inflammatory Therapeutic Targets
Chronic inflammation is a key pathological driver of numerous human diseases.[4] Cucurbitane-type triterpenoids from Momordica charantia, including this compound and its related compounds, have demonstrated significant anti-inflammatory properties by modulating critical signaling pathways.[3][4]
Primary Target: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its aberrant activation leads to the overexpression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Triterpenoids isolated from the vines and leaves of M. charantia have been shown to potently suppress this pathway.[3]
The mechanism involves the inhibition of the IκB kinase (IKK) complex.[3][5] This prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which otherwise holds NF-κB inactive in the cytoplasm. By stabilizing IκBα, this compound and related compounds block the nuclear translocation of NF-κB, thereby downregulating the transcription of target inflammatory genes like TNF-α, IL-6, and IL-1β.[2][3][6]
Secondary Target: Nrf2/HO-1 Antioxidant Pathway
In addition to direct anti-inflammatory action, related triterpenoids enhance the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][6] This is achieved through the activation of upstream mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2.[3] Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, which protect cells from oxidative stress—a common feature of inflammatory conditions.[3]
Caption: this compound inhibits the NF-κB pathway and activates the Nrf2 antioxidant response.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assay
This protocol is adapted from methodologies used to assess the anti-inflammatory effects of triterpenoids in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][5]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent assay. A decrease in NO production indicates anti-inflammatory activity.
-
Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot for NF-κB Translocation:
-
Prepare nuclear and cytoplasmic protein extracts from treated cells using a fractionation kit.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against NF-κB p65, IκBα, and loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. A decrease in nuclear p65 and an increase in cytoplasmic IκBα indicate pathway inhibition.
-
Anti-cancer Therapeutic Targets
While research on this compound's specific anti-cancer targets is emerging, extensive studies on its close structural analog, Momordicine-I, provide a strong basis for identifying potential targets in oncology.[7][8] These compounds have shown significant efficacy against various malignancies, including head and neck, breast, and prostate cancers.[9][10]
Primary Target: c-Met Signaling Pathway
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, drives cancer cell proliferation, survival, migration, and invasion.[8] Overexpression of c-Met is associated with poor prognosis in several cancers, making it a critical therapeutic target.[8] Momordicine-I has been identified as a potent inhibitor of this pathway.[7][8]
The proposed mechanism involves the direct or indirect inhibition of c-Met, leading to a significant reduction in its expression and phosphorylation.[8] This blockade has crucial downstream consequences, most notably the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[7] Inactivation of STAT3 subsequently downregulates the expression of its target genes, which are critical for cancer cell survival and proliferation, including:
-
c-Myc: A key regulator of cell growth and division.
-
Survivin: An inhibitor of apoptosis.
-
Cyclin D1: A protein essential for cell cycle progression through the G1/S phase.[7][8]
Caption: Momordicine-I inhibits cancer growth by targeting the c-Met/STAT3 signaling axis.
Quantitative Data: Cytotoxicity of Momordicines
| Compound | Cancer Type | Cell Line(s) | IC₅₀ Value | Reference |
| Momordicine-I | Head and Neck | JHU022, JHU029, Cal27 | 10.4 µg/mL | [7] |
| Momordicine-I | Head and Neck | Cal27, JHU029 | < 8 µg/mL | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.[11]
Experimental Protocol: Western Blot Analysis of c-Met Signaling
This protocol is based on the methodology used to confirm c-Met inhibition by Momordicine-I in head and neck cancer (HNC) cells.[8]
-
Cell Culture and Treatment: Culture HNC cells (e.g., Cal27, JHU029) in appropriate media. Seed cells and allow them to adhere. Treat with this compound (or Momordicine-I as a positive control) at desired concentrations for 48 hours.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for total c-Met, phospho-c-Met, STAT3, phospho-STAT3, c-Myc, Survivin, Cyclin D1, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phosphorylated forms of c-Met and STAT3, along with decreased expression of downstream targets, indicates pathway inhibition.
Targets in Metabolic Disorders
Momordica charantia is renowned for its anti-diabetic properties, and its constituent triterpenoids, including this compound, are key contributors to these effects.[1][12] They act on multiple targets to improve glycemic control and insulin sensitivity.[13]
Primary Target: AMP-Activated Protein Kinase (AMPK)
AMPK is a master regulator of cellular energy homeostasis.[13] Its activation is a key mechanism by which this compound and related compounds exert their anti-diabetic effects.[12][14] Activating AMPK in peripheral tissues like skeletal muscle and adipose tissue initiates several beneficial downstream events:
-
GLUT4 Translocation: It promotes the translocation of glucose transporter 4 (GLUT4) to the cell surface, enhancing glucose uptake from the bloodstream.[12][13]
-
Inhibition of Gluconeogenesis: In the liver, AMPK activation suppresses the expression of key gluconeogenic enzymes (e.g., PEPCK, G6Pase), reducing endogenous glucose production.[14]
-
Fatty Acid Oxidation: It stimulates the oxidation of fatty acids, improving lipid profiles and insulin sensitivity.[13]
Other Metabolic Targets
-
α-Glucosidase Inhibition: Cucurbitane-type triterpenoids can inhibit α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. This action slows glucose absorption and reduces postprandial hyperglycemia.[12][13]
-
Pancreatic β-Cell Protection: These compounds have been shown to protect pancreatic β-cells from oxidative stress, preserving their function and insulin-secreting capacity.[12]
-
PPAR-γ Modulation: Evidence suggests that M. charantia extracts can increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in adipose tissue, a key regulator of adipogenesis and insulin sensitivity.[13]
Caption: this compound activates AMPK, promoting glucose uptake and inhibiting glucose production.
Safety Profile and Therapeutic Selectivity
A critical aspect of drug development is assessing the safety and selectivity of a lead compound. In a comparative study of triterpenoids from M. charantia, this compound was found to have a superior safety profile compared to its analogs. While Momordicine I was cytotoxic to normal cells and Momordicine II showed milder cytotoxicity, This compound exhibited no obvious adverse effects on normal cell growth .[3] This suggests that this compound may possess a wider therapeutic window, making it a more attractive candidate for further development.
Caption: Comparative cytotoxicity suggests a superior safety profile for this compound.
Conclusion and Future Directions
This compound emerges as a promising multi-target therapeutic agent derived from Momordica charantia. Its potential to modulate key signaling pathways—namely the NF-κB pathway in inflammation, the c-Met pathway in cancer, and the AMPK pathway in metabolic disorders—positions it as a valuable lead compound for drug development. Crucially, its favorable safety profile relative to other related triterpenoids enhances its therapeutic potential.[3]
Future research should focus on:
-
Target Validation: Conducting studies to definitively confirm that the therapeutic effects observed with M. charantia extracts or related compounds are directly attributable to this compound.
-
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of purified this compound to establish effective dosing strategies.
-
In Vivo Efficacy: Evaluating the efficacy of isolated this compound in robust preclinical animal models of inflammation, cancer, and metabolic disease.
-
Mechanism Elucidation: Utilizing advanced techniques like proteomics and transcriptomics to uncover novel targets and further delineate its mechanisms of action.
This guide consolidates the current understanding of this compound's therapeutic targets, providing a foundation for continued research and development aimed at translating this natural product into a clinically effective therapeutic.
References
- 1. the-triterpenoids-of-the-bitter-gourd-momordica-charantia-and-their-pharmacological-activities-a-review - Ask this paper | Bohrium [bohrium.com]
- 2. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Bitter Melon (Momordica Charantia), a Nutraceutical Approach for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicin IV, a prominent member of the cucurbitane triterpenoid family, is a bioactive compound predominantly found in the bitter melon plant (Momordica charantia). This technical guide provides a comprehensive overview of this compound and related cucurbitane triterpenoids, with a focus on their pharmacological activities, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Cucurbitane triterpenoids are a class of tetracyclic triterpenes characterized by the cucurbitane skeleton.[1] These compounds, isolated from various parts of the bitter melon plant, including the fruits, seeds, leaves, and vines, have garnered significant scientific interest due to their diverse and potent biological activities.[2] Extensive research has highlighted their potential as anti-diabetic, anti-cancer, anti-inflammatory, and antioxidant agents.[3][4]
This guide will delve into the quantitative data associated with these pharmacological effects, provide detailed experimental methodologies for their evaluation, and visualize the key signaling pathways and experimental workflows.
Pharmacological Activities and Quantitative Data
The diverse biological effects of this compound and other cucurbitane triterpenoids have been extensively studied. The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Cucurbitane Triterpenoids
| Compound | Cell Line | Assay | IC50 Value | Citation(s) |
| Cucurbitacin B | Hep-2 | Cell Proliferation | Dose- and time-dependent | [5] |
| Cucurbitacin B | BGC823, SGC7901 | Cytotoxicity | Not specified | [2] |
| Cucurbitacin E | A549, MDA-MB-231, MCF-7 | Angiogenesis Inhibition | Not specified | [5] |
| Cucurbitacin I | ASPC-1 | Cell Viability | 0.2726 µM (72h) | [1] |
| Cucurbitacin I | BXPC-3 | Cell Viability | 0.3852 µM (72h) | [1] |
| Cucurbitacin I | CFPAC-1 | Cell Viability | 0.3784 µM (72h) | [1] |
| Cucurbitacin I | SW 1990 | Cell Viability | 0.4842 µM (72h) | [1] |
| Cucurbitacin IIb | HeLa | Cell Proliferation | 7.3 µM (24h) | [5] |
| Cucurbitacin IIb | A549 | Cell Proliferation | 7.8 µM (24h) | [5] |
| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MCF-7, MDA-MB-231 | Apoptosis Induction | Not specified | [6][7] |
Table 2: Antidiabetic Activity of Cucurbitane Triterpenoids
| Compound/Extract | Assay | Model | Effect | Citation(s) |
| Momordicoside A | α-Amylase Inhibition | In vitro | 68.0 - 76.6% inhibition at 0.87 mM | [8] |
| Karaviloside VIII | α-Glucosidase Inhibition | In vitro | 56.5% inhibition at 1.33 mM | [8] |
| Karaviloside VI | α-Glucosidase Inhibition | In vitro | 40.3% inhibition at 1.33 mM | [8] |
| Compound K16 | Blood Glucose Reduction | Alloxan-induced diabetic mice | 31-48.6% reduction | [9] |
| Compound K16 | Blood Lipid Reduction | Alloxan-induced diabetic mice | 13.5-42.8% reduction | [9] |
| Compound C2 | Glucose Uptake | C2C12 myotubes | Significant increase | [4] |
| Compound C2 | Blood Glucose Reduction | STZ-induced diabetic mice | Significant decrease | [4] |
Table 3: Anti-inflammatory and Antioxidant Activities of Cucurbitane Triterpenoids
| Compound/Extract | Assay | IC50 Value | Citation(s) |
| Kuguaovins A–G (1–7) and known compounds (9–12) | Nitric Oxide (NO) Production Inhibition | 15–35 μM | [10] |
| New multiflorane and cucurbitane triterpenoids | ABTS Radical Scavenging | 268.5 ± 7.9, 352.1 ± 11.5, 458.9 ± 13.0 μM | [11] |
| New multiflorane and cucurbitane triterpenoids | Xanthine Oxidase (XO) Inhibition | 142.3 ± 30.2, 36.8 ± 20.5, 124.9 ± 8.3 μM | [11] |
| Momordica charantia ethanol extract | Protein Denaturation Inhibition | 157.444 µg/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Extraction and Isolation of this compound and Related Triterpenoids
The following is a general protocol for the extraction and isolation of cucurbitane triterpenoids from Momordica charantia.
Workflow for Extraction and Isolation
Detailed Protocol:
-
Plant Material Preparation: Dried leaves or vines of Momordica charantia are pulverized into a fine powder.
-
Extraction: The powdered plant material is extracted with 80-95% ethanol at room temperature or slightly elevated temperatures (e.g., 50°C) for an extended period (e.g., 24 hours to one week), often with repeated extractions to ensure maximum yield.[2][10]
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[10]
-
Solvent Partitioning: The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane, followed by a moderately polar solvent such as chloroform or ethyl acetate.[5][10] The cucurbitane triterpenoids are typically enriched in the chloroform or ethyl acetate fraction.
-
Column Chromatography:
-
Silica Gel Chromatography: The enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol, to separate the compounds based on their polarity.[10]
-
Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates molecules based on size and polarity.[10]
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds, including this compound, is typically performed using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[2] A common mobile phase is a gradient of methanol and water.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and related compounds on cancer cell lines.
MTT Assay Workflow
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1.5 x 10^5 cells/mL) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Nitric Oxide Inhibition Assay Workflow
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[13]
-
Cell Plating: Seed the cells into 96-well plates at a density of 1.5 × 10^5 cells/mL and incubate overnight.[13]
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, by mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[13]
-
Absorbance Reading: After a short incubation at room temperature, measure the absorbance at approximately 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve and calculate the percentage of NO production inhibition compared to the LPS-treated control.
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of compounds to inhibit the α-glucosidase enzyme, which is relevant to their anti-diabetic activity.
α-Glucosidase Inhibition Assay Workflow
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare solutions of the test compounds and a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reaction Mixture: In a 96-well plate, mix the enzyme solution with the test compound at various concentrations and pre-incubate for a short period (e.g., 5-15 minutes) at 37°C.[4][15]
-
Initiate Reaction: Add the pNPG substrate to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).[4][15]
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate.[4]
-
Measure Absorbance: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate Inhibition: Calculate the percentage of α-glucosidase inhibition by comparing the absorbance of the test samples to that of a control without the inhibitor. Determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of key signaling proteins, such as AMPK, Akt, and IRS-1, in response to treatment with this compound or related compounds.
Western Blot Workflow
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound of interest for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AMPK (Thr172), anti-phospho-Akt (Ser473), or anti-phospho-IRS-1).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and/or the total protein level of the target protein.
Signaling Pathways
This compound and related cucurbitane triterpenoids exert their pharmacological effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
AMPK Signaling Pathway
The activation of AMP-activated protein kinase (AMPK) is a central mechanism for the anti-diabetic effects of many cucurbitane triterpenoids. AMPK acts as a cellular energy sensor, and its activation leads to increased glucose uptake and fatty acid oxidation. Evidence suggests that bitter melon triterpenoids activate AMPK through the upstream kinase CaMKKβ in a calcium-independent manner, rather than through LKB1.[3]
IRS-1 Signaling Pathway
The insulin receptor substrate 1 (IRS-1) signaling pathway is crucial for mediating the metabolic effects of insulin. Dysregulation of this pathway is a hallmark of insulin resistance. Some cucurbitane triterpenoids have been shown to improve insulin sensitivity by enhancing IRS-1 signaling. This may involve the inhibition of protein phosphatases like PP2A, which are known to dephosphorylate and inactivate components of the insulin signaling cascade.[8]
Conclusion
This compound and its related cucurbitane triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, particularly in the realms of diabetes, cancer, and inflammation, are well-documented. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers in their exploration of these fascinating compounds. Further investigation into the precise molecular targets and mechanisms of action of individual cucurbitane triterpenoids will be crucial for the development of novel therapeutics based on these natural scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. JP2006314273A - Method for collecting momordicin from momordica charantia as raw material - Google Patents [patents.google.com]
- 3. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoprotein Phosphatase PP2A Regulation of Insulin Receptor Substrate 1 and Insulin Metabolic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoprotein Phosphatase PP2A Regulation of Insulin Receptor Substrate 1 and Insulin Metabolic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. A phosphatidylinositol 3-kinase/Akt/mTOR pathway mediates and PTEN antagonizes tumor necrosis factor inhibition of insulin signaling through insulin receptor substrate-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical Interactions of Direct AMPK Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data of Momordicin IV
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Momordicin IV, a cucurbitane-type triterpenoid isolated from Momordica charantia L. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Core Spectroscopic Data
This compound, with the molecular formula C36H58O9, has been structurally elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS) Data
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C36H58O9 |
| Exact Mass | 634.4081 |
| Primary Ion | [M+Na]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural backbone and stereochemistry of this compound have been determined through extensive 1D and 2D NMR experiments. The following tables summarize the reported 13C NMR spectral data. While a complete, publicly available dataset of 1H NMR chemical shifts and coupling constants is not explicitly detailed in a single source, the structural elucidation was based on such data.
Table 2: 13C NMR Spectroscopic Data for this compound (Compound 2) [1]
| Position | Chemical Shift (δC) [ppm] | Position | Chemical Shift (δC) [ppm] |
| 1 | 38.2 | 19 | 207.9 |
| 2 | 27.9 | 20 | 32.0 |
| 3 | 75.1 | 21 | 19.1 |
| 4 | 41.2 | 22 | 43.5 |
| 5 | 144.6 | 23 | 74.8 |
| 6 | 124.9 | 24 | 129.6 |
| 7 | 65.8 | 25 | 133.1 |
| 8 | 50.3 | 26 | 18.3 |
| 9 | 50.2 | 27 | 26.8 |
| 10 | 36.9 | 28 | 25.7 |
| 11 | 22.0 | 29 | 27.6 |
| 12 | 29.9 | 30 | 18.3 |
| 13 | 46.3 | 1' | 104.8 |
| 14 | 48.1 | 2' | 75.5 |
| 15 | 35.0 | 3' | 78.6 |
| 16 | 27.7 | 4' | 71.6 |
| 17 | 51.6 | 5' | 78.5 |
| 18 | 14.7 | 6' | 63.2 |
Experimental Protocols
The isolation and structural characterization of this compound involve a series of chromatographic and spectroscopic techniques.
Isolation of this compound from Momordica charantia Leaves[1]
The general workflow for the isolation of this compound is outlined below.
Detailed Steps:
-
Extraction: 6 kg of dried and pulverized leaves of Momordica charantia L. were soaked in 80% ethanol at room temperature for one week. The extracts were combined and concentrated under reduced pressure to yield the total extract.
-
Fractionation: The total extract was suspended in water and successively extracted with petroleum ether, ethyl acetate, and n-butanol.
-
Purification: The resulting fractions were subjected to purification using silica gel and Sephadex LH-20 column chromatography to isolate this compound and other compounds.
Spectroscopic Analysis
The structural elucidation of the isolated compounds was performed using NMR spectroscopy.
Biological Activity and Signaling Pathways
While extensive research has been conducted on the various compounds isolated from Momordica charantia, specific studies on the signaling pathways directly modulated by this compound are still emerging. However, preliminary studies have indicated that this compound, unlike some other momordicins, does not exhibit significant cytotoxicity at concentrations up to 100 µM.
Research on related cucurbitane triterpenoids from Momordica charantia suggests potential involvement in several key signaling pathways related to metabolic diseases and cancer. For instance, other compounds from this plant have been shown to influence glucose uptake, potentially through the activation of the AMPK pathway. The general mechanism of action for many bioactive compounds from Momordica charantia involves the modulation of pathways related to glucose metabolism, inflammation, and apoptosis in cancer cells.
The diagram below illustrates a generalized signaling pathway potentially influenced by cucurbitane triterpenoids from Momordica charantia.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Momordicin IV from Momordica charantia Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties. Its leaves are a rich source of various bioactive compounds, including cucurbitane-type triterpenoids, which are of significant interest to the pharmaceutical industry. Among these, Momordicin IV has been identified as a compound with potential therapeutic applications. These application notes provide a comprehensive protocol for the extraction, purification, and analysis of this compound from the leaves of Momordica charantia, intended to support research and development in natural product chemistry and drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the development of effective extraction and purification strategies. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₆H₅₈O₉ |
| Molecular Weight | 634.84 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform, dichloromethane, DMSO, and ethyl acetate. |
| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Experimental Protocols
The following protocols describe a general procedure for the extraction, purification, and quantification of this compound from dried Momordica charantia leaves. Optimization of these parameters may be necessary depending on the specific plant material and desired purity.
Extraction of this compound
This protocol is based on solvent extraction methods proven effective for triterpenoid saponins from Momordica charantia leaves.[1][2]
Materials and Reagents:
-
Dried and powdered Momordica charantia leaves
-
80% Ethanol (v/v) or Methanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Weigh the desired amount of powdered Momordica charantia leaves.
-
Add the powdered leaves to a suitable flask.
-
Add 80% ethanol or methanol to the flask at a solid-to-solvent ratio of 1:10 to 1:25 (w/v). A higher solvent ratio generally improves extraction efficiency.
-
Macerate the mixture at room temperature for 24-48 hours with occasional agitation, or perform reflux extraction at a temperature just below the boiling point of the solvent for 4-6 hours. For optimal extraction of total saponins, a temperature of around 70°C for approximately 70 minutes has been suggested for ethanolic extraction.
-
After the extraction period, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compounds.
-
Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature below 50°C to obtain a viscous residue.
Table 1: Summary of Extraction Parameters for Triterpenoids from Momordica charantia
| Parameter | Recommended Range/Value | Notes |
| Solvent | 80% Ethanol or Methanol | Methanol may offer slightly higher polarity for extracting glycosides. |
| Solid-to-Solvent Ratio | 1:10 to 1:25 (w/v) | Higher ratios can increase extraction yield but require more solvent. |
| Extraction Time | 24-48 hours (maceration) or 4-6 hours (reflux) | Longer extraction times generally lead to higher yields, up to a certain point. |
| Extraction Temperature | Room temperature (maceration) or ~70°C (reflux) | Higher temperatures can enhance extraction but may risk degradation of thermolabile compounds. |
Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process involving liquid-liquid partitioning and column chromatography is necessary to isolate this compound.[1][2]
Materials and Reagents:
-
Crude Momordica charantia leaf extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for column chromatography)
-
Appropriate solvents for column chromatography (e.g., chloroform-methanol gradients)
Procedure:
a. Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive extractions with solvents of increasing polarity: first with n-hexane to remove nonpolar compounds like lipids and chlorophylls.
-
Separate the aqueous layer and then extract it with ethyl acetate. This fraction is expected to contain this compound.
-
Further extract the aqueous layer with n-butanol to recover any remaining polar glycosides.
-
Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator. The this compound is expected to be enriched in the ethyl acetate fraction.
b. Column Chromatography:
-
Subject the concentrated ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol, starting with a higher proportion of chloroform and gradually increasing the methanol concentration.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest and concentrate them.
-
For further purification, apply the enriched fraction to a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.
-
Monitor the fractions again by TLC, and combine the pure fractions of this compound.
-
Evaporate the solvent to obtain the purified this compound.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound. The following is a proposed method based on the analysis of similar cucurbitane triterpenoids from Momordica charantia.[3][4][5]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., DAD, ELSD, or MS).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid or acetic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at approximately 205-210 nm, or by ELSD/MS for higher sensitivity and specificity.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard stock solution of purified this compound of a known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount of the extract or purified fraction in methanol and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Table 2: Proposed HPLC Parameters for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 205 nm |
| Column Temperature | 30°C |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway of this compound
This compound, as a cucurbitane triterpenoid, may share similar mechanisms of action with other bioactive compounds from Momordica charantia, such as Momordicin I. These compounds have been shown to influence metabolic and anti-inflammatory pathways. A potential signaling pathway is illustrated below, highlighting the activation of AMPK, which plays a central role in cellular energy homeostasis.
Caption: Potential signaling pathway of this compound via AMPK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dissolving Momordicin IV for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicin IV, a triterpenoid saponin isolated from Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties. As with many natural products, its poor aqueous solubility presents a challenge for in vitro biological evaluation. This document provides detailed application notes and standardized protocols for the effective dissolution of this compound for use in various in vitro assays, ensuring reliable and reproducible results.
Solubility Profile of this compound
This compound is a lipophilic compound with limited solubility in aqueous solutions. The primary solvent of choice for creating stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO). Other organic solvents can also be used, though their compatibility with specific assay systems must be considered.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing high-concentration stock solutions. |
| Methanol | Soluble[2] | Can be used for stock solution preparation. |
| Ethanol | Information not readily available | May be suitable for some applications; preliminary testing is advised. |
| Chloroform | Soluble[1] | Generally not compatible with aqueous-based in vitro assays. |
| Dichloromethane | Soluble[1] | Generally not compatible with aqueous-based in vitro assays. |
| Ethyl Acetate | Soluble[1] | Generally not compatible with aqueous-based in vitro assays. |
| Acetone | Soluble[1] | Generally not compatible with aqueous-based in vitro assays. |
| Water | Sparingly soluble | Not suitable for preparing primary stock solutions. |
Note: Quantitative solubility data (e.g., in mg/mL) for this compound is not consistently reported in the literature. It is recommended to empirically determine the maximum solubility in the chosen solvent for your specific batch of the compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted for various in vitro applications.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 634.84 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 634.84 g/mol * (1000 mg / 1 g) = 6.35 mg
-
-
Weigh the this compound. Accurately weigh 6.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound.
-
Visually inspect for complete dissolution. Ensure that no particulate matter is visible in the solution.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is generally stable for several months when stored under these conditions.[1][3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (e.g., Cytotoxicity Assay)
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in a typical 96-well plate format. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, generally below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well dilution plate
-
Serological pipettes and micropipettes
Procedure:
-
Thaw the stock solution. Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended). To minimize pipetting errors and the risk of precipitation, it is good practice to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM in the assay, you could prepare a 1 mM intermediate solution.
-
Pipette 10 µL of the 10 mM stock solution into 90 µL of cell culture medium. Mix well by pipetting up and down.
-
-
Prepare the final working solutions. Serially dilute the intermediate solution to obtain the desired final concentrations for your experiment. For example, to treat cells in a 96-well plate with a final volume of 100 µL per well:
-
To achieve a 100 µM final concentration, add 10 µL of the 1 mM intermediate solution to 90 µL of cell culture medium in the well.
-
To achieve a 50 µM final concentration, add 5 µL of the 1 mM intermediate solution to 95 µL of cell culture medium in the well.
-
Continue this process to generate a range of concentrations for your dose-response experiment.
-
-
Prepare the vehicle control. It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. For example, if your highest concentration of this compound results in a final DMSO concentration of 0.1%, your vehicle control wells should also contain 0.1% DMSO in cell culture medium.
-
Treat the cells. Add the prepared working solutions to your cells and incubate for the desired period.
Stability Considerations
-
Stock Solution Stability: this compound stock solutions in DMSO are stable for several months when stored at -20°C or -80°C and protected from light.[1][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Solution Stability: Triterpenoid glycosides are generally stable in aqueous solutions at neutral pH. However, the stability of this compound in cell culture medium at 37°C for extended periods has not been extensively studied. It is recommended to prepare fresh working solutions for each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Example of a signaling pathway diagram.
References
Application Notes and Protocols for Momordicin IV in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momordicin IV is a bioactive cucurbitane-type triterpenoid found in Momordica charantia (bitter melon). Compounds from this plant, including other momordicins, have demonstrated various pharmacological activities, such as anti-cancer, anti-inflammatory, and anti-diabetic properties[1][2]. Preclinical studies on related compounds like Momordicin I suggest that these molecules can induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways[1][3]. Specifically, extracts from Momordica charantia and its purified compounds have been shown to influence the PI3K/Akt/mTOR pathway and activate caspase-dependent apoptosis[4][5][6].
Due to the limited availability of specific dosage information for this compound in published literature, this document provides a comprehensive guide for researchers to determine the optimal working concentration for their specific cell culture experiments. The protocols outlined below describe a systematic approach to establish the cytotoxic and apoptotic effects of this compound, starting with a dose-response evaluation followed by detailed methods for assessing cell viability and key apoptotic markers.
Data Presentation
Table 1: Reported IC50 Values for Momordicin I in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 h | 10 | ~17.8 |
| 4T1 | Triple-Negative Breast Cancer | 72 h | 5 | ~8.9 |
| Cal27 | Head and Neck Cancer | 48 h | 7 | ~12.5 |
| JHU022 | Head and Neck Cancer | 48 h | 17 | ~30.3 |
| JHU029 | Head and Neck Cancer | 48 h | 6.5 | ~11.6* |
| GBM8401 | Glioblastoma | 48 h | - | 6, 8, 10 (effective concentrations noted) |
| LN229 | Glioblastoma | 48 h | - | 6, 8, 10 (effective concentrations noted) |
*Note: Approximate µM concentrations are calculated based on the molecular weight of Momordicin I (C30H48O4), which is approximately 472.7 g/mol . The molecular weight of this compound may differ, and researchers should use the correct molecular weight for their specific compound.[3][7][8]
Experimental Protocols
Determining Optimal Dosage: Dose-Response Experiment using MTT Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line. This is a crucial first step to establish a working concentration range for subsequent experiments.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells[9][10].
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)[11]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium[11].
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare a series of dilutions of this compound in complete culture medium. Based on the data for Momordicin I, a starting range of 0, 1, 5, 10, 25, 50, and 100 µM is recommended.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well[11].
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals[11].
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[10][11].
-
Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization[11].
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance[9][11].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Analysis of Apoptosis by Western Blotting
This protocol is for detecting key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family, to confirm if this compound induces apoptosis.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. After treatment with this compound, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with primary antibodies specific to apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2). A secondary antibody conjugated to an enzyme or fluorophore is used for detection[12].
Materials:
-
Cells treated with this compound (at a concentration around the determined IC50)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound at the predetermined IC50 concentration for an appropriate time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control. An increase in the ratio of cleaved to total caspase-3 or an increase in the Bax/Bcl-2 ratio would indicate the induction of apoptosis[4].
-
Visualization of Workflows and Pathways
Experimental Workflow for Determining this compound Dosage and Mechanism
Caption: Workflow for this compound dosage determination and apoptosis analysis.
Postulated Apoptotic Signaling Pathway of this compound
Based on the known mechanisms of related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized apoptotic pathway induced by this compound.
References
- 1. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordica charantia Extract Ameliorates Melanoma Cell Proliferation and Invasion into Mouse Lungs by Suppressing PAX3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Momordica charantia silver nanoparticles modulate SOCS/JAK/STAT and P13K/Akt/PTEN signalling pathways in the kidney of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Triple-Negative Breast Cancer with Momordicine-I for Therapeutic Gain in Preclinical Models [mdpi.com]
- 8. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Momordicin IV in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicin IV is a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon), a plant that has been traditionally used for its anti-diabetic properties.[1] Emerging research suggests that this compound, along with other related compounds from bitter melon, exerts hypoglycemic effects, making it a compound of interest for the development of novel diabetes therapies. These application notes provide an overview of the use of this compound in preclinical diabetic animal models, detailing its mechanism of action, experimental protocols, and relevant data. While specific data for this compound is limited, the following information is synthesized from studies on closely related cucurbitane triterpenoids and extracts of Momordica charantia.
Mechanism of Action
This compound is believed to exert its anti-diabetic effects through multiple signaling pathways, primarily by activating AMP-activated protein kinase (AMPK) and modulating the PI3K/Akt signaling pathway.[1][2]
-
AMPK Activation: AMPK is a key regulator of cellular energy homeostasis. Activation of AMPK in skeletal muscle and liver cells by this compound and related compounds can lead to increased glucose uptake and fatty acid oxidation, as well as decreased gluconeogenesis.[3][4] This is associated with the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose entry into cells.[2][3]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial downstream signaling cascade of the insulin receptor.[4] this compound may enhance insulin sensitivity by promoting the phosphorylation of key proteins in this pathway, such as Akt, leading to increased glucose uptake and glycogen synthesis.[1][5]
Data Presentation
The following tables summarize the quantitative data from studies using Momordica charantia extracts and its bioactive constituents, including cucurbitane triterpenoids, in animal models of diabetes.
Table 1: Effects of Momordica charantia Constituents on Blood Glucose and Related Parameters in Diabetic Animal Models
| Animal Model | Compound/Extract | Dosage | Duration | Key Findings | Reference(s) |
| Streptozotocin (STZ)-induced diabetic rats | M. charantia fruit juice | 6 ml/kg | Not specified | Significant reduction in blood glucose, cholesterol, and triglycerides. | [6] |
| STZ-induced diabetic rats | M. charantia leaf nanoparticles | 50 mg/kg | 11 days | Significant reduction in blood glucose. | [5] |
| High-fat diet and STZ-induced diabetic rats | M. charantia saponins | Not specified | Not specified | Improved glucose tolerance; reduced fasting blood glucose, nonesterified fatty acid, triglyceride, and total cholesterol; increased insulin content. | [7] |
| High-fat diet-fed mice | M. charantia extract | Not specified | 4 weeks | Decreased weights of visceral fat and lowered glucose levels. | [8] |
| Alloxan-induced diabetic mice | Cucurbitane-type triterpenoids | 200 mg/kg | Not specified | Significantly lowered blood glucose. | [9] |
| Insulin-resistant high-fat-fed mice | Momordicoside T | 10 mg/kg | Not specified | Lowered blood glucose levels. | [9] |
Experimental Protocols
Induction of Type 1 Diabetes with Streptozotocin (STZ)
This protocol is adapted for inducing a condition similar to type 1 diabetes in rodents.
Materials:
-
Streptozotocin (STZ)
-
Sodium citrate buffer (0.1 M, pH 4.5), sterile
-
Male Wistar rats or C57BL/6 mice
-
Glucometer and test strips
-
Insulin (for managing severe hyperglycemia if necessary)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the animals for 4-6 hours prior to STZ injection.[10]
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile sodium citrate buffer to the desired concentration (e.g., 10 mg/mL). STZ is light-sensitive and unstable in solution, so it should be prepared fresh and kept on ice.[10][11]
-
STZ Administration:
-
For rats: A single intraperitoneal (i.p.) injection of STZ at a dose of 40-70 mg/kg body weight is commonly used.[11] A widely used dose is 65 mg/kg.[5][6][12]
-
For mice: A multiple low-dose regimen is often preferred to induce a more chronic inflammatory state resembling human type 1 diabetes. This typically involves i.p. injections of 40-50 mg/kg STZ for five consecutive days.[10][11]
-
-
Induction of Diabetes: Diabetes is typically established within 3-5 days after STZ injection. Monitor blood glucose levels from a tail vein blood sample using a glucometer. Animals with fasting blood glucose levels above 200-250 mg/dL are considered diabetic.[5]
-
Treatment with this compound: Once diabetes is confirmed, begin oral gavage or i.p. administration of this compound at the desired doses. The treatment duration can vary from days to several weeks depending on the study's objectives.
Induction of Type 2 Diabetes with High-Fat Diet (HFD) and Low-Dose STZ
This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by beta-cell dysfunction.
Materials:
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Sodium citrate buffer (0.1 M, pH 4.5), sterile
-
Male Wistar rats or C57BL/6 mice
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization: Acclimatize animals as described in the STZ protocol.
-
High-Fat Diet Feeding: Feed the animals a high-fat diet for a period of 4-8 weeks to induce insulin resistance and obesity.[7][8] A control group should be fed a standard chow diet.
-
Induction of Hyperglycemia: After the HFD feeding period, administer a single low dose of STZ (e.g., 30-40 mg/kg, i.p.) to induce mild beta-cell dysfunction and subsequent hyperglycemia.[7]
-
Confirmation of Diabetes: Monitor fasting blood glucose levels. Animals with sustained hyperglycemia are considered type 2 diabetic models.
-
Treatment with this compound: Initiate treatment with this compound as described in the STZ protocol.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound in diabetes.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Momordica charantia in the Treatment of Diabetes Mellitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordica charantia silver nanoparticles modulate SOCS/JAK/STAT and P13K/Akt/PTEN signalling pathways in the kidney of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic Activity of Momordica charantia Extracts Through Incretin Pathway in Streptozotocin-Nicotinamide Induced Diabetic Rat Depends on Dose Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mormodica charantia L. fruit and Genistein ameliorates type 2 diabetes in rats by preventing lipid accumulation, insulin resistance and enhancing beta cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 10. diacomp.org [diacomp.org]
- 11. researchgate.net [researchgate.net]
- 12. ajmb.org [ajmb.org]
Application Notes and Protocols for Momordicin IV as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive details on the use of Momordicin IV as a reference standard for the phytochemical analysis of Momordica charantia (bitter melon) and its derived products. The protocols outlined below are based on established analytical techniques for related triterpenoid saponins and can be adapted and validated for specific laboratory conditions.
Introduction to this compound
This compound is a cucurbitane-type triterpenoid glycoside found in the leaves and vines of Momordica charantia.[1] As a bioactive constituent of this medicinally important plant, accurate quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. It is important to note that while some of its sister compounds, like Momordicin I, have shown cytotoxicity at higher concentrations, this compound has been reported to have no obvious adverse effects on cell viability in certain studies, making it a compound of interest for further investigation.[1]
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a reference standard.
| Property | Value | Reference |
| CAS Number | 894412-35-2 | [2] |
| Molecular Formula | C₃₆H₅₈O₉ | [3] |
| Molecular Weight | 634.8 g/mol | [3] |
| Source | Leaves and vines of Momordica charantia L. | [1] |
| Solubility | Soluble in methanol. | [1] |
| Storage | Store at -20°C, protected from light. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocols
The following are detailed protocols for the quantification of this compound in plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is adapted from established protocols for the analysis of triterpenoid glycosides in Momordica charantia.
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Extract a known weight of powdered plant material (e.g., 1 g of dried leaves) with methanol using ultrasonication or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A gradient of Acetonitrile (A) and Water (B) can be optimized. A starting point could be a gradient from 30% A to 70% A over 30 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both phases to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan of this compound standard (likely in the range of 200-210 nm for triterpenoid saponins). |
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This method provides a simpler and high-throughput alternative for the quantification of this compound.
Objective: To determine the concentration of this compound in a given sample.
Instrumentation:
-
HPTLC system with a densitometric scanner
-
HPTLC plates pre-coated with silica gel 60 F₂₅₄
-
Sample applicator
Reagents:
-
Toluene
-
Ethyl acetate
-
Methanol
-
Formic acid
-
Anisaldehyde-sulfuric acid reagent for derivatization
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare sample extracts as described in the HPLC protocol.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | HPTLC plates silica gel 60 F₂₅₄ |
| Mobile Phase | Toluene:Ethyl Acetate:Methanol:Formic Acid (e.g., in a ratio of 7:2:0.5:0.5, v/v/v/v). The ratio should be optimized for best separation. |
| Application Volume | 5 µL per band |
| Development | Ascending development in a twin-trough chamber saturated with the mobile phase. |
| Derivatization | After drying the plate, spray with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5-10 minutes until colored spots appear. |
| Densitometric Scanning | Scan the plate in absorbance mode at a wavelength determined after derivatization (e.g., 525 nm). |
-
Quantification:
-
Apply different volumes of the standard solution to the HPTLC plate to create a calibration curve.
-
Apply the sample solutions to the same plate.
-
After development and derivatization, scan the plate and record the peak areas.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
UV-Vis Spectrophotometry Protocol
This colorimetric method is suitable for the quantification of total triterpenoid saponins using this compound as a standard.
Objective: To estimate the total triterpenoid saponin content, expressed as this compound equivalents.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Vanillin-glacial acetic acid solution (5% w/v)
-
Perchloric acid
-
Glacial acetic acid
-
Methanol
-
This compound reference standard
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of working standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Prepare a methanolic extract of the plant material as previously described.
-
-
Colorimetric Reaction:
-
Pipette 1.0 mL of each standard and sample solution into separate test tubes.
-
Evaporate the methanol in a water bath at 60°C.
-
To the dried residue, add 0.2 mL of 5% vanillin-glacial acetic acid solution and 0.8 mL of perchloric acid.
-
Mix well and heat in a water bath at 60°C for 15 minutes.
-
Cool the tubes immediately in an ice bath.
-
Add 5 mL of glacial acetic acid to each tube and mix.
-
-
Measurement and Quantification:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (to be determined, but a starting point is 550 nm).
-
Construct a calibration curve using the absorbance values of the standards.
-
Determine the total triterpenoid saponin content in the samples (as this compound equivalents) from the calibration curve.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the analytical methods.
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range (µg/mL) | To be determined |
| Correlation Coefficient (r²) | To be determined |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (%RSD) | To be determined |
| Accuracy (% Recovery) | To be determined |
Table 2: HPTLC Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range (ng/band) | To be determined |
| Correlation Coefficient (r²) | To be determined |
| LOD (ng/band) | To be determined |
| LOQ (ng/band) | To be determined |
| Precision (%RSD) | To be determined |
| Accuracy (% Recovery) | To be determined |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for the phytochemical analysis of this compound using a reference standard is depicted below.
Caption: General workflow for this compound analysis.
Potential Signaling Pathways
While direct evidence for this compound is still emerging, based on the known anti-inflammatory and anti-diabetic properties of Momordica charantia extracts and related compounds like Momordicin I, it is plausible that this compound may modulate similar signaling pathways. The following diagrams illustrate these potential pathways.
Anti-Inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway.
Anti-Diabetic Signaling Pathway
Caption: Potential activation of the PI3K/Akt pathway.
Conclusion
This compound is a valuable phytochemical standard for the quality control and research of Momordica charantia. The protocols provided herein offer a solid foundation for the development and validation of analytical methods for its quantification. Further research is warranted to fully elucidate the specific biological activities and signaling pathways directly modulated by this compound.
References
Application Notes and Protocols for the Isolation of Momordicin IV using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Momordicin IV is a cucurbitane-type triterpenoid found in the plant Momordica charantia, commonly known as bitter melon. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potential anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for the isolation and purification of this compound from Momordica charantia leaves, primarily utilizing column chromatography techniques. The protocol is designed to be a comprehensive guide for researchers in natural product chemistry and drug discovery.
Experimental Protocol: Isolation of this compound
This protocol outlines a multi-step process involving extraction, fractionation, and sequential column chromatography for the isolation of this compound.
1. Plant Material and Extraction:
-
Plant Material: Dried and pulverized leaves of Momordica charantia L. (6 kg) are used as the starting material.
-
Extraction:
-
The powdered leaves are soaked in 80% ethanol at room temperature for one week.
-
The extract is filtered, and the process is repeated three times.
-
The combined ethanolic extracts are concentrated under reduced pressure to yield a total extract.[1]
-
2. Fractionation:
-
The total extract is suspended in an appropriate amount of water.
-
Successive partitioning is performed with petroleum ether, ethyl acetate, and n-butanol.
-
The resulting fractions are concentrated under reduced pressure. The n-butanol fraction is retained for further purification as it contains this compound.[1]
3. Column Chromatography: Silica Gel
-
Objective: Initial separation of compounds in the n-butanol fraction.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of chloroform-methanol is used for elution.
-
Procedure:
-
The n-butanol fraction is applied to a silica gel column.
-
The column is eluted with a chloroform-methanol gradient system.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined. This step is repeated to achieve a higher degree of separation.[1]
-
4. Column Chromatography: Sephadex LH-20
-
Objective: Further purification of the this compound-containing fractions obtained from silica gel chromatography.
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Chloroform-methanol and methanol-water systems are used for elution.
-
Procedure:
-
The partially purified fraction from the silica gel column is loaded onto a Sephadex LH-20 column.
-
Elution is carried out using chloroform-methanol, followed by methanol-water systems.[1]
-
Fractions are collected and analyzed to identify those containing this compound.
-
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
Objective: Final purification to obtain high-purity this compound.
-
Column: A reversed-phase C18 preparative column is typically used.
-
Mobile Phase: A gradient system of methanol and water is commonly employed.
-
Procedure:
-
The fraction containing this compound from the Sephadex LH-20 column is dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered and injected into the preparative HPLC system.
-
The peak corresponding to this compound is collected.
-
The solvent is evaporated to yield purified this compound.[1]
-
Data Presentation: Chromatographic Conditions
The following tables summarize typical analytical and preparative chromatography conditions for the separation of cucurbitane-type triterpenoids from Momordica charantia.
Table 1: Analytical UHPLC-MS/MS Conditions for Cucurbitane-Type Triterpenoids [2]
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.01% formic acid in 5% methanol |
| Mobile Phase B | 0.01% formic acid in methanol |
| Gradient Elution | 72% B (0–1 min), 72–74% B (1–2 min), 74% B (2–6 min), 74–85% B (6–7 min), 85% B (7–8 min), 85–99% B (8–9.5 min), 99% B (9.5–10.5 min), 99–72% B (10.5–11 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detection | ESI in positive mode |
Table 2: HPLC Conditions for Charantin Analysis [3]
| Parameter | Specification |
| Column | InertSustain® reversed phase C-18 (150 mm × 4.0 mm i.d., 3 µm) |
| Mobile Phase | Isocratic elution with ACN/water (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 204 nm |
Visualizations: Workflow and Signaling
Diagram 1: Workflow for the Isolation of this compound
Caption: A step-by-step workflow for the isolation of this compound.
References
Application of Momordicin IV in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicin IV, a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), has been investigated for its potential biological activities. However, current scientific literature indicates a lack of significant direct anti-inflammatory effects of this compound in commonly used in vitro models. Specifically, one study demonstrated that this compound did not significantly inhibit inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] In contrast, other related triterpenoids from Momordica charantia, such as Momordicine I and (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD), have shown notable anti-inflammatory properties.[1][2] This document provides a comprehensive overview of the application of triterpenoids from Momordica charantia in anti-inflammatory research, using the more extensively studied Momordicine I and TCD as primary examples to establish protocols and mechanistic understanding that could be applied to future investigations of this compound.
Introduction: Anti-inflammatory Potential of Momordica charantia Triterpenoids
Momordica charantia has a long history of use in traditional medicine for treating various conditions, including those with an inflammatory component.[1][3] The plant is a rich source of bioactive compounds, particularly cucurbitane-type triterpenoids.[4] While research into the specific anti-inflammatory role of this compound is limited and currently suggests a lack of activity in certain assays,[1] related compounds from the same plant, Momordicine I and TCD, have demonstrated significant anti-inflammatory effects. The mechanisms of these related compounds primarily involve the modulation of key signaling pathways that regulate the inflammatory response.
Mechanistic Insights from Related Compounds: Momordicine I and TCD
The anti-inflammatory activity of Momordicine I and TCD is attributed to their ability to interfere with pro-inflammatory signaling cascades:
-
Inhibition of the NF-κB Pathway: A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][5] Pro-inflammatory stimuli, such as LPS, typically lead to the activation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-6.[5][6] Momordicine I and TCD have been shown to inhibit IKK activation, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[1][5]
-
Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and extracellular signal-regulated kinase 1/2 (ERK1/2), are also critical in the inflammatory process.[2] TCD has been reported to activate ERK1/2 and p38, leading to the enhanced expression of antioxidant enzymes.[1]
-
Activation of the Nrf2/HO-1 Antioxidant Pathway: The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[1][2] TCD has been found to promote the expression of Nrf2 and its target gene, heme oxygenase-1 (HO-1), which plays a crucial role in resolving inflammation.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and related triterpenoids from Momordica charantia.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Stimulant | Concentration | Key Finding | Reference |
| This compound | RAW 264.7 | LPS | 40 µM | No significant inhibition of iNOS expression | [1] |
| Momordicine I | RAW 264.7 | LPS | 1–10 µM | Dose-dependent inhibition of iNOS expression | [1][2] |
| TCD | RAW 264.7 | LPS | 40 µM | Significant suppression of iNOS expression | [1] |
| TCD | RAW 264.7 | LPS | 20–50 µM | Dose-dependent inhibition of iNOS expression | [1] |
Table 2: In Vivo Anti-inflammatory Activity of TCD
| Animal Model | Treatment | Dosage | Outcome | Reference |
| TPA-induced mouse ear edema | TCD | 250, 500, 750 µ g/ear | Significant reduction in ear edema at all doses | [1] |
Detailed Experimental Protocols
The following protocols are standard methods for evaluating the anti-inflammatory potential of natural compounds and are based on studies of Momordicine I and TCD. These can serve as a template for future investigations into this compound.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To determine the effect of a test compound on the production of inflammatory mediators in cultured macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting and immunofluorescence
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 6-well plates for Western blot, chamber slides for immunofluorescence) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound for 1-2 hours. A vehicle control (DMSO) should be included.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to the wells (except for the negative control) and incubate for a specified period (e.g., 24 hours for protein expression).[1]
-
Analysis:
-
Western Blot: Harvest cell lysates to analyze the expression of key inflammatory proteins such as iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK pathways.
-
Immunofluorescence: Fix and stain cells to visualize the nuclear translocation of NF-κB p65.
-
In Vivo Mouse Ear Edema Model
Objective: To assess the topical anti-inflammatory activity of a test compound in an animal model.
Materials:
-
Male ICR mice (8 weeks old)[1]
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Test compound
-
Positive control (e.g., Indomethacin)
-
Acetone (vehicle)
-
Caliper for measuring ear thickness
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Divide mice into experimental groups (vehicle control, TPA only, TPA + positive control, TPA + test compound at various doses).
-
Induction and Treatment: Topically apply TPA dissolved in acetone to the right ear of each mouse. Concurrently, apply the test compound or controls to the same ear.
-
Measurement: Measure the thickness of both ears at various time points (e.g., 4, 16, and 24 hours) post-application.[1]
-
Data Analysis: Calculate the degree of edema by subtracting the thickness of the untreated left ear from the treated right ear.
Visualizations: Signaling Pathways and Workflows
Caption: NF-κB pathway inhibition by M. charantia triterpenoids.
Caption: A general workflow for screening anti-inflammatory compounds in vitro.
Conclusion and Future Directions
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Momordica Charantia in Sepsis Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Momordicin IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicin IV is a cucurbitane-type triterpenoid saponin isolated from Momordica charantia (bitter melon), a plant widely recognized for its medicinal properties. As a bioactive constituent, this compound is of significant interest for its potential therapeutic applications. Accurate and reliable analytical methods are paramount for its identification, quantification, and characterization in various matrices, including plant extracts and biological samples. These application notes provide detailed protocols for the primary analytical techniques used in the study of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Extraction and Isolation of this compound from Momordica charantia
A general workflow for the extraction and isolation of this compound from plant material is a prerequisite for its analytical characterization.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
HPLC coupled with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of saponins in plant extracts. While a specific validated method for this compound is not widely published, the following protocol is based on established methods for similar compounds like charantin and can be adapted and validated for the quantification of this compound.[1][2][3]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used. An isocratic mobile phase of methanol:water (98:2 v/v) has also been reported for similar compounds.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 204 nm.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).
-
Sample Preparation: Dissolve the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (Illustrative)
The following table illustrates how quantitative data for this compound from different extracts or batches can be presented.
| Sample ID | Extraction Method | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |
| MC-L-01 | Soxhlet (Ethanol) | Data to be determined | < 2% |
| MC-F-01 | Maceration (Methanol) | Data to be determined | < 2% |
| MC-L-02 | Ultrasonic (Methanol/Water) | Data to be determined | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the identification and trace-level quantification of this compound in complex matrices.
Experimental Protocol:
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Chromatographic Conditions: Similar to the HPLC method, a C18 column with a methanol/water or acetonitrile/water gradient is typically used.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for saponins, often in positive or negative ion mode.
-
Mass Analysis:
-
Full Scan (for identification): Acquire data over a mass range that includes the expected molecular weight of this compound (C36H58O9, Molecular Weight: 634.84 g/mol ).
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification): Monitor specific precursor and product ions for enhanced sensitivity and selectivity. For this compound, the [M+H]⁺ or [M+Na]⁺ adducts would be targeted in positive mode.
-
-
Sample and Standard Preparation: Similar to the HPLC protocol, with potential for higher dilution due to increased sensitivity.
A study on Momordica charantia extract using Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) successfully identified Momordicin I, a closely related compound.[4] This demonstrates the utility of high-resolution mass spectrometry for the confident identification of these saponins.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel compounds and for confirming the identity of known compounds like this compound. Both ¹H-NMR and ¹³C-NMR are essential.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or CDCl₃).
-
Data Acquisition: Acquire ¹H-NMR, ¹³C-NMR, and optionally 2D-NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivities within the molecule.
¹³C-NMR Spectral Data for this compound
The following ¹³C-NMR spectral data for this compound has been reported in the literature, providing a fingerprint for its identification.[5]
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 37.2 | 19 | 207.9 |
| 2 | 28.5 | 20 | 32.0 |
| 3 | 75.1 | 21 | 19.1 |
| 4 | 41.2 | 22 | 43.5 |
| 5 | 144.6 | 23 | 74.8 |
| 6 | 124.9 | 24 | 129.6 |
| 7 | 65.8 | 25 | 133.1 |
| 8 | 50.3 | 26 | 18.3 |
| 9 | 50.2 | 27 | 26.8 |
| 10 | 36.9 | 28 | 25.7 |
| 11 | 22.0 | 29 | 27.6 |
| 12 | 29.9 | 30 | 18.3 |
| 13 | 46.3 | 1' | 104.8 |
| 14 | 48.1 | 2' | 75.5 |
| 15 | 35.0 | 3' | 78.6 |
| 16 | 27.7 | 4' | 71.6 |
| 17 | 51.6 | 5' | 78.5 |
| 18 | 14.7 | 6' | 63.2 |
Signaling Pathways Modulated by Momordica charantia Saponins
Momordica charantia saponins, including compounds structurally related to this compound, have been shown to modulate several key signaling pathways implicated in metabolism and disease.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Triterpenoids from Momordica charantia have been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation.[6][7] This is a key mechanism behind the anti-diabetic effects of bitter melon.
c-Met/STAT3 Signaling Pathway
The c-Met/STAT3 pathway is involved in cell growth, proliferation, and survival, and its aberrant activation is linked to cancer. Momordicin I has been demonstrated to inhibit this pathway, suggesting a potential anti-cancer mechanism.[4][7][8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Saponins from Momordica charantia have been shown to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[7][9]
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the identification, quantification, and characterization of this compound. The successful application of these methods will facilitate further research into the pharmacological properties and therapeutic potential of this promising natural product. It is important to note that while the provided protocols are based on established methodologies, optimization and validation are crucial for specific applications and matrices.
References
- 1. impactfactor.org [impactfactor.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 6. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Momordicin IV: A Potent Activator of the AMPK Signaling Pathway for Research and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicin IV is a cucurbitane-type triterpenoid isolated from the bitter melon (Momordica charantia). This natural compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the context of metabolic diseases. Emerging evidence suggests that this compound exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the AMPK signaling pathway and its downstream effects on glucose and lipid metabolism.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 894412-35-2 | [1][] |
| Molecular Formula | C₃₆H₅₈O₉ | [1][3] |
| Molecular Weight | 634.85 g/mol | [1][] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5] |
| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months. | [6] |
Mechanism of Action: AMPK Activation
The primary mechanism of action for this compound in metabolic regulation is the activation of the AMPK signaling pathway. AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP.
Activation of AMPK by this compound leads to a cascade of downstream events, including:
-
Increased Glucose Uptake: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, thereby enhancing glucose uptake from the bloodstream.[7]
-
Enhanced Fatty Acid Oxidation: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the uptake and oxidation of fatty acids in the mitochondria.
-
Inhibition of Lipogenesis: By inhibiting ACC and other key enzymes in lipid synthesis, this compound can reduce the accumulation of lipids in adipocytes.
Bitter melon-derived triterpenoids have been shown to increase AMPK activity in L6 myotubes and LKB1-deficient HeLa cells by 20-35%.[8] This activation is mediated by the upstream kinase CaMKKβ in a calcium-independent manner.[8]
Application Notes
This compound can be a valuable tool for a variety of research applications aimed at understanding the role of the AMPK signaling pathway in health and disease.
-
Studying Insulin Resistance: Researchers can use this compound to investigate the potential of AMPK activation to overcome insulin resistance in cellular and animal models of type 2 diabetes.
-
Investigating Obesity and Adipogenesis: The compound can be employed to study the molecular mechanisms by which AMPK activation inhibits adipocyte differentiation and lipid accumulation.
-
Cancer Metabolism Research: Given the role of AMPK in regulating cancer cell metabolism, this compound can be used to explore its potential as an anti-cancer agent.
-
Drug Discovery: As a natural product with defined biological activity, this compound can serve as a lead compound for the development of novel AMPK activators with improved pharmacological properties.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the AMPK signaling pathway.
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency. For differentiation studies (e.g., C2C12 or 3T3-L1), follow established differentiation protocols.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -80°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control group (medium with 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, metabolic assays).
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol describes how to measure the activation of AMPK by assessing the phosphorylation of AMPK at Threonine 172 and its downstream target ACC at Serine 79.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (total)
-
Rabbit anti-phospho-ACC (Ser79)
-
Rabbit anti-ACC (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Glucose Uptake Assay
This protocol measures the rate of glucose uptake in cells treated with this compound.
Materials:
-
Cells cultured in 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed and treat cells with this compound as described in Protocol 1.
-
Wash the cells twice with warm KRH buffer.
-
Starve the cells in KRH buffer for 2 hours at 37°C.
-
Treat the cells with this compound at the desired concentrations in KRH buffer for 30-60 minutes. Include a vehicle control, a positive control (insulin), and an inhibitor control (cytochalasin B).
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG.
-
Incubate for 10-15 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
For radioactive assays, add the lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence of the lysate using a fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content of each well.
Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation in cells treated with this compound.
Materials:
-
Cells cultured in 24-well plates
-
[¹⁴C]Palmitic acid complexed to BSA
-
This compound
-
AICAR (positive control)
-
Etomoxir (inhibitor control)
-
Perchloric acid
-
Scintillation counter
Procedure:
-
Seed and treat cells with this compound as described in Protocol 1.
-
On the day of the assay, pre-incubate the cells with this compound, vehicle, AICAR, or etomoxir in serum-free medium for 2-4 hours.
-
Add [¹⁴C]palmitic acid-BSA complex to the medium and incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding ice-cold perchloric acid to precipitate the cells and unincorporated fatty acids.
-
Collect the supernatant, which contains the acid-soluble metabolites (¹⁴CO₂ and ¹⁴C-acetyl-CoA).
-
Measure the radioactivity of the supernatant using a scintillation counter.
-
Normalize the fatty acid oxidation rate to the total protein content of each well.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Effect of this compound on AMPK and ACC Phosphorylation
| Treatment | p-AMPK/Total AMPK (Fold Change) | p-ACC/Total ACC (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | Data | Data |
| This compound (5 µM) | Data | Data |
| This compound (10 µM) | Data | Data |
| Positive Control (e.g., AICAR) | Data | Data |
Table 2: Effect of this compound on Glucose Uptake
| Treatment | Glucose Uptake (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (1 µM) | Data |
| This compound (5 µM) | Data |
| This compound (10 µM) | Data |
| Positive Control (e.g., Insulin) | Data |
Table 3: Effect of this compound on Fatty Acid Oxidation
| Treatment | Fatty Acid Oxidation (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (1 µM) | Data |
| This compound (5 µM) | Data |
| This compound (10 µM) | Data |
| Positive Control (e.g., AICAR) | Data |
Visualizations
The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: AMPK signaling pathway activated by this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 3. This compound | C36H58O9 | CID 162861131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:894412-35-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. glpbio.com [glpbio.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 苦瓜素IV | 894412-35-2 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Momordicin IV Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Momordicin IV extraction from Momordica charantia (bitter melon).
Frequently Asked Questions (FAQs)
Q1: Which part of the Momordica charantia plant is best for this compound extraction?
A1: While other parts of the plant contain related compounds, studies have shown that the leaves of Momordica charantia are a primary source for isolating this compound.[1][2]
Q2: What is the most effective solvent for extracting this compound?
A2: An 80% ethanol solution has been successfully used to extract this compound from dried and pulverized Momordica charantia leaves.[1][2] For other related saponins like charantin, methanol has also been shown to be an effective solvent, sometimes yielding extracts with fewer impurities compared to ethanol.
Q3: How can I improve the overall yield of my extraction?
A3: Several factors can influence the extraction yield. Optimizing the following parameters can significantly improve your results:
-
Solvent Concentration: For momordicosides, a 70% ethanol concentration has been identified as optimal in some studies. Higher concentrations may cause proteins to coagulate, which can hinder the extraction of saponins.
-
Solid-to-Solvent Ratio: A higher solvent-to-sample ratio generally leads to better extraction efficiency. For ultrasound-assisted extraction (UAE) of charantin, a ratio of 1:26 (w/v) was found to be optimal.
-
Extraction Time and Temperature: Increased time and temperature can enhance extraction efficiency, but excessive heat may degrade the target compounds. For UAE of charantin, 46°C for 120 minutes was found to be effective. It's crucial to find a balance that maximizes extraction without causing degradation.
-
Extraction Method: Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Ultrahigh-Pressure Extraction (UHPE) can offer higher yields in shorter times compared to conventional methods like Soxhlet extraction.[1][3]
Q4: What are the advantages of using advanced extraction techniques like UAE or UHPE?
A4: Advanced extraction methods offer several benefits over traditional techniques:
-
Increased Yield: These methods can significantly improve the recovery of this compound and other saponins.
-
Reduced Extraction Time: The extraction process is often much faster, increasing sample throughput.
-
Lower Solvent Consumption: Some advanced methods can be more efficient with solvent use.
-
Reduced Thermal Degradation: Techniques like UHPE can be performed at lower temperatures, minimizing the risk of degrading heat-sensitive compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Suboptimal extraction parameters (solvent, time, temperature). 3. Improper solid-to-solvent ratio. | 1. Ensure the plant material is finely powdered to maximize surface area. 2. Refer to the optimized parameters in the experimental protocols below. Consider using advanced techniques like UAE. 3. Increase the solvent volume. A ratio of at least 1:25 (w/v) is recommended. |
| Crude Extract is Highly Viscous and Difficult to Handle | High concentration of co-extracted polysaccharides and proteins. | 1. Perform a solvent-solvent partitioning step. After initial extraction and concentration, suspend the extract in water and partition against n-butanol. This compound will preferentially move to the n-butanol phase, leaving many polar impurities in the aqueous phase.[1][2] 2. Consider a precipitation step by adjusting the pH or temperature of the extract to selectively precipitate impurities. |
| Poor Separation During Column Chromatography | 1. Inappropriate stationary or mobile phase. 2. Overloading of the column. 3. Presence of interfering compounds. | 1. For this compound, a common purification strategy involves silica gel chromatography followed by Sephadex LH-20.[1][2] Experiment with different solvent gradients (e.g., chloroform-methanol). 2. Reduce the amount of crude extract loaded onto the column. 3. Pre-purify the crude extract using solvent partitioning to remove major classes of impurities before chromatographic separation.[4] |
| This compound Purity is Low After Purification | Co-elution of structurally similar saponins or other impurities. | 1. Employ multiple chromatographic techniques with different separation principles (e.g., normal-phase followed by size-exclusion). 2. Consider preparative High-Performance Liquid Chromatography (HPLC) for final purification. 3. Attempt recrystallization of the semi-purified fraction. |
| Degradation of this compound During Extraction/Purification | 1. Exposure to high temperatures for extended periods. 2. Unstable pH conditions. | 1. Use extraction methods that operate at lower temperatures (e.g., UHPE or UAE with cooling). During solvent evaporation, use a rotary evaporator under reduced pressure at a moderate temperature (e.g., <50°C). 2. Maintain a neutral pH during extraction and purification unless a pH adjustment is part of a specific purification step. |
Data on Extraction Methods for Related Saponins
The following tables summarize the yield of related saponins from Momordica charantia using different extraction methods. While specific yield data for this compound is limited, these values for charantin and total momordicosides can serve as a valuable reference for optimizing your extraction protocol.
Table 1: Comparison of Charantin Yield using Different Extraction Methods
| Extraction Method | Solvent | Temperature | Time | Solid-to-Solvent Ratio | Charantin Yield (mg/g dry weight) |
| Ultrasound-Assisted Extraction (UAE) | 80:20 Methanol:Water | 46°C | 120 min | 1:26 (w/v) | 3.18 |
| Soxhlet Extraction | 80:20 Methanol:Water | Sub-boiling | 120 min | 1:50 (w/v) | 1.17 |
Data sourced from a study on charantin extraction from M. charantia fruits.[5]
Table 2: Comparison of Total Momordicoside Yield using Different Extraction Methods
| Extraction Method | Solvent | Pressure | Time | Solvent-to-Sample Ratio | Total Momordicoside Yield ( g/100g dry weight) |
| Ultrahigh-Pressure Extraction (UHPE) | 70% Ethanol | 423.1 MPa | 7.0 min | 45.3:1 (mL/g) | 3.27 |
| Heat Reflux Extraction | Not specified | Ambient | Not specified | Not specified | Lower than UHPE |
Data sourced from a study on momordicoside extraction from fresh M. charantia fruits.[3]
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Purification of this compound
This protocol is based on the successful isolation of this compound from the leaves of Momordica charantia.[1][2]
1. Sample Preparation:
-
Collect fresh leaves of Momordica charantia.
-
Dry the leaves in a shaded, well-ventilated area or using a freeze-dryer.
-
Pulverize the dried leaves into a fine powder.
2. Extraction:
-
Soak the dried leaf powder in 80% ethanol at room temperature for one week. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the total extract.
3. Solvent Partitioning:
-
Suspend the total extract in an appropriate amount of water.
-
Perform a liquid-liquid extraction by partitioning successively with petroleum ether, ethyl acetate, and n-butanol.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol fraction, which will be enriched with this compound.
4. Chromatographic Purification:
-
Subject the n-butanol fraction to silica gel column chromatography.
-
Elute the column with a chloroform-methanol gradient system.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and further purify using a Sephadex LH-20 column with chloroform-methanol or methanol-water systems.
-
For final polishing, preparative HPLC can be employed.
5. Quantification:
-
The total saponin content can be determined spectrophotometrically using Momordicin I as a standard substance.[1][2] For specific quantification of this compound, a validated HPLC method is required.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
- 5. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Momordicin IV stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Momordicin IV in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C, where it can be stable for up to three years. For short-term storage (days to weeks), it can be stored at 0-4°C.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month). To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Studies on a wide range of repository compounds in DMSO suggest that multiple freeze-thaw cycles (up to 11 cycles) do not cause significant loss for most compounds[1][2].
Q3: Which solvents are recommended for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). While specific stability data in other organic solvents like ethanol and methanol is limited, these are commonly used for related natural products. However, caution is advised when using methanol, especially under acidic conditions, due to the potential for artifact formation[3].
Q4: Is this compound sensitive to light?
Q5: Can I heat the this compound solution to aid dissolution?
One supplier suggests that to increase solubility, the tube can be warmed to 37°C and sonicated[5]. However, prolonged exposure to elevated temperatures should be avoided as it may promote degradation. The stability of related cucurbitane triterpenoids can be affected by heat[5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in stock solution or working solution. | - Ensure proper storage of stock solutions (-80°C for long-term). - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles by using aliquots. - Verify the pH of your experimental medium; acidic conditions may promote degradation[3]. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products or artifacts. | - If using methanol as a solvent, especially with acidic modifiers, consider the possibility of methyl ether or acetal formation, which has been observed with the related compound Momordicin I[3]. - Analyze a freshly prepared solution as a control. - Perform a forced degradation study (see experimental protocols) to identify potential degradation products. |
| Precipitation of this compound in aqueous buffers | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. - Prepare the final dilution just before use. - Consider the use of formulation aids like PEG300, Tween 80, or cyclodextrins for in vivo studies, though their impact on stability should be validated. |
| Inconsistent experimental results | Inconsistent concentration of this compound due to degradation or improper handling. | - Re-evaluate your storage and handling procedures. - Quantify the concentration of your stock solution periodically using a validated analytical method (e.g., HPLC-UV). - Ensure complete dissolution of the compound before making dilutions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Reference |
| Solid (Powder) | N/A | -20°C | Up to 3 years | General supplier information |
| Solid (Powder) | N/A | 4°C | 2 years | [3] |
| In Solution | DMSO | -80°C | Up to 1 year | General supplier information |
| In Solution | DMSO | -20°C | Up to 1 month | [5] |
Table 2: Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Potential Products | Comments | Reference |
| Acid-catalyzed intramolecular cyclization and rearrangement | Acidic pH | 5,19-hemiacetals | Observed in the related compound Momordicin I. The C-19 aldehyde can react with the C-7 hydroxyl group. | [3] |
| Acetal and ether formation | Presence of alcohol (e.g., methanol) under acidic conditions | 5,19-acetals and methyl ethers | These are considered experimental artifacts and not naturally occurring compounds. | [3] |
| Hydrolysis | Presence of water | Hydrolyzed derivatives | General degradation pathway for glycosides. Triterpene glycosides have shown stability at room temperature with low humidity, but degradation increases with higher temperature and humidity[6]. | |
| Oxidation | Presence of oxygen | Oxidized derivatives | General degradation pathway for many organic compounds. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution gently until the solid is completely dissolved. If necessary, briefly warm the tube to 37°C and sonicate to aid dissolution[5].
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Outline for a Basic Stability Study of this compound in Solution
This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions.
-
Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol, methanol) at a known concentration.
-
Sample Distribution: Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C, room temperature (25°C), 37°C). Protect samples from light.
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze a vial from each condition using a validated stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks may indicate degradation products.
-
Data Evaluation: Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
Visualizations
Caption: Potential degradation pathway of this compound based on related compounds.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of Momordicine I in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. how to store plant extracts [greenskybio.com]
- 5. Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Momordicin IV solubility issues
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Momordicin IV.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a cucurbitane-type triterpenoid saponin isolated from plants like Momordica charantia (bitter melon)[1][2]. Triterpenoids are complex, lipophilic (fat-soluble) molecules that are generally insoluble in water[3][4]. While the sugar groups in saponins add some hydrophilicity, the overall molecule often retains poor aqueous solubility, posing a challenge for experimental use.
Q2: What is the recommended solvent for creating a stock solution of this compound?
The most effective and commonly recommended solvent for preparing a stock solution is Dimethyl sulfoxide (DMSO) [5][6][][8]. Other organic solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone[5][]. For related triterpenoids, methanol has also been used effectively[9].
Q3: My this compound powder is not dissolving completely, even after adding the recommended solvent. What should I do?
If you observe incomplete dissolution, especially at higher concentrations, the following techniques can be employed:
-
Gentle Warming: Warm the tube or vial in a water bath at 37°C[5][10]. This can help increase the kinetic energy of the molecules and facilitate dissolution.
-
Sonication: Place the vial in an ultrasonic bath for a short period[5][10]. The high-frequency sound waves create micro-vibrations that help break apart compound aggregates.
-
Combined Approach: For maximum effect, combine gentle warming with sonication[5][10].
Q4: I observed a precipitate after diluting my this compound stock solution into my aqueous buffer or cell culture medium. How can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is stable in a high-concentration organic solvent is diluted into an aqueous solution where its solubility is poor. To prevent this:
-
Check Final Solvent Concentration: Ensure the final percentage of your organic solvent (e.g., DMSO) in the aqueous medium is high enough to maintain solubility, but low enough to be non-toxic to your cells (typically <0.5%).
-
Increase Stock Concentration: Prepare a more concentrated stock solution. This allows you to add a smaller volume to your aqueous medium, which helps keep the final solvent concentration within an acceptable range.
-
Use Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and Tween 80 to improve solubility and stability[6][11]. While less common for in vitro work, a similar strategy may be applicable depending on the experimental design.
-
Vortex During Dilution: Add the stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid and even dispersion.
Q5: What are the proper storage conditions for this compound?
Proper storage is critical to maintain the compound's integrity.
-
Powder: Store the solid powder desiccated at -20°C for long-term stability[5][6].
-
Stock Solutions: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles[10]. Store stock solutions at -20°C for use within one month or at -80°C for use within six months[6][10]. Ideally, solutions should be prepared fresh on the day of the experiment[5].
Data & Protocols
Solubility Summary
The following table summarizes the solubility profile of this compound in common laboratory solvents.
| Solvent | Solubility Profile | Recommended Use |
| DMSO | Soluble[5][6][] | Primary choice for stock solutions. |
| Methanol / Ethanol | Soluble[9][12] | Can be used for stock solutions. |
| Chloroform | Soluble[5][] | Alternative for non-biological assays. |
| Dichloromethane | Soluble[5][] | Alternative for non-biological assays. |
| Ethyl Acetate | Soluble[5][] | Alternative for non-biological assays. |
| Acetone | Soluble[5][] | Alternative for non-biological assays. |
| Water, PBS, Aqueous Buffers | Insoluble[3][4] | Not suitable for initial dissolution. Use for final dilution of a stock solution. |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for reliably dissolving this compound.
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: ~634.84 g/mol )[1][10] in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube to achieve a 10 mM concentration.
-
Initial Dissolution: Tightly cap the tube and vortex for 30-60 seconds. Visually inspect the solution against a light source for any undissolved particles.
-
Troubleshooting (If Needed): If particles remain, proceed with the following:
-
Storage: Once the solution is clear, aliquot it into smaller, single-use volumes in sterile cryovials. Store aliquots at -20°C for short-term or -80°C for long-term use[10].
Visual Guides
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of this compound via AMPK activation.[2][13]
References
- 1. This compound | C36H58O9 | CID 162861131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:894412-35-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | Terpenoids | 894412-35-2 | Invivochem [invivochem.com]
- 8. medkoo.com [medkoo.com]
- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 10. glpbio.com [glpbio.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Momordicin IV Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Momordicin IV isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential isomers?
This compound is a cucurbitane-type triterpenoid saponin found in the plant Momordica charantia (bitter melon). Triterpenoid saponins are structurally complex molecules and can exist as various isomers, including:
-
Epimers: Compounds that differ in the configuration at a single chiral center.
-
Positional Isomers: Compounds with the same molecular formula but differ in the position of functional groups or substituents.
-
Geometric Isomers: Compounds with the same connectivity of atoms but a different spatial arrangement around a double bond.
The separation of these closely related isomers can be challenging due to their similar physicochemical properties.
Q2: What is a good starting point for an HPLC method for this compound isomer separation?
A reversed-phase HPLC method is the most common approach for separating saponins. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and any acidic functionalities on the analytes.
Q3: My this compound isomer peaks are co-eluting or have poor resolution. What should I do?
Poor resolution is a common issue when separating isomers. Here are several strategies to improve it:
-
Optimize the Mobile Phase:
-
Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The different selectivities of these solvents can significantly impact the separation of isomers. .
-
Gradient Slope: A shallower gradient (a slower increase in the organic solvent concentration over a longer time) provides more opportunity for the isomers to interact with the stationary phase, often leading to better resolution.
-
Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve separation.[1][2][3][4]
-
-
Change the Column Chemistry:
-
If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a C30 column or one with a phenyl-hexyl phase. These can offer different selectivities for structurally similar compounds.
-
-
Adjust the Temperature:
Troubleshooting Guide
Issue 1: Broad Peaks
Broad peaks can compromise resolution and reduce the accuracy of quantification.
| Possible Cause | Solution |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. If the problem persists, replace the guard column or the analytical column. |
| High Injection Volume or Sample Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent must be used, inject a smaller volume. |
| Extra-column Volume | Use tubing with a smaller internal diameter and minimize the tubing length between the injector, column, and detector. |
Issue 2: Peak Tailing
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
| Possible Cause | Solution |
| Silanol Interactions | Add a mobile phase modifier like 0.1% formic acid or acetic acid to suppress the activity of free silanol groups on the silica-based stationary phase. |
| Column Degradation | A void at the head of the column can cause peak tailing. Try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. |
| Co-elution with an Impurity | A small, unresolved impurity on the tail of the main peak can appear as tailing. Optimize the mobile phase or gradient to separate the impurity. |
Issue 3: Inconsistent Retention Times
Shifting retention times can make peak identification and quantification unreliable.
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This typically requires flushing with 10-20 column volumes. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily and ensure it is well-mixed. If using an online mixing system, ensure the proportioning valves are functioning correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[6] |
| Pump Malfunction | Check for leaks in the pump seals and ensure the check valves are clean and functioning properly. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Isomer Separation
This protocol provides a starting point for developing a separation method.
1. Instrumentation and Columns:
-
HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm (for UV detection) |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 35 | 40 | 60 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 46 | 90 | 10 |
| 55 | 90 | 10 |
4. Sample Preparation:
-
Extract this compound from the plant material using a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. moravek.com [moravek.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
preventing degradation of Momordicin IV during storage
Technical Support Center: Momordicin IV Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound and related triterpenoid saponins during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a cucurbitane-type triterpenoid saponin found in plants of the Momordica genus, commonly known as bitter melon. Saponins are glycosides of triterpenes or steroids and are known for their diverse biological activities, including anti-diabetic and anti-inflammatory effects.[1][2][3] Their complex structure, featuring a rigid aglycone backbone and one or more sugar chains, makes them susceptible to degradation.[4][5]
Q2: What are the primary factors that cause the degradation of this compound?
The stability of triterpenoid saponins like this compound is influenced by several factors:
-
pH: Saponins can undergo acid or base hydrolysis, which cleaves the glycosidic bonds or ester groups, leading to the loss of sugar moieties and alteration of the aglycone structure.[4][6]
-
Temperature: Elevated temperatures accelerate chemical degradation pathways, including hydrolysis and oxidation.[6][7][8] Studies on bitter gourd juice have shown that higher storage temperatures lead to a more rapid decline in its beneficial components.[9][10][11]
-
Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of impurities.[6][12]
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to the oxidation of the triterpenoid structure.[6][12]
-
Enzymatic Degradation: If crude or semi-purified extracts are stored, residual plant enzymes may hydrolyze the saponin structure.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Condition | Solid (Lyophilized Powder) | Stock Solution |
| Temperature | -20°C to -80°C for long-term storage. | Store at -80°C for use within 6 months; -20°C for use within 1 month.[13] |
| Light | Store in amber vials or protect from light. | Use amber or opaque tubes. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Purge headspace with inert gas before sealing. |
| Solvent | N/A | Use aprotic, anhydrous-grade solvents (e.g., DMSO, DMF). Avoid alcoholic solvents for long-term storage as they can cause esterification of carboxylic acid groups.[4] |
| Handling | Minimize exposure to ambient temperature and humidity. | Prepare aliquots to avoid repeated freeze-thaw cycles.[13] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure).2. Use freshly prepared solutions from a new aliquot for each experiment.3. Confirm the purity and integrity of the compound using an analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Chemical degradation (e.g., hydrolysis, oxidation) has occurred. | 1. Review the solvent used for the stock solution; avoid reactive solvents.2. Ensure the pH of your experimental buffer is within a stable range for the compound.3. Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating method.[6][12] |
| Poor solubility of the compound. | This compound may have low aqueous solubility. | 1. To improve solubility, gentle warming to 37°C and sonication can be effective.[13]2. Use a co-solvent system if compatible with your experimental design. |
| Inconsistent experimental results. | Variability in compound integrity due to repeated freeze-thaw cycles. | 1. Aliquot stock solutions into single-use volumes immediately after preparation to prevent degradation from repeated temperature changes.[13] |
Diagrams and Visualizations
To better understand the factors influencing this compound stability and the workflow for assessing it, the following diagrams are provided.
Caption: Key environmental factors and the resulting chemical pathways causing this compound degradation.
Caption: Experimental workflow for developing a stability-indicating analytical method for this compound.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method, such as HPLC.[6][8][12]
Objective: To generate degradation products of this compound and assess the specificity of an analytical method. An optimal degradation level is typically 5-20%.[7]
Materials:
-
This compound
-
Solvent (e.g., Methanol or Acetonitrile, HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable detector (e.g., UV/Vis or PDA)
-
C18 analytical column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).[7]
-
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Pipette 1 mL of stock solution into a vial, evaporate the solvent under nitrogen, and heat the solid residue in an oven at 80°C for 24 hours. Reconstitute in the initial solvent before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[7]
-
Control Sample: Prepare a control by diluting 1 mL of stock solution with 1 mL of purified water and store at 4°C, protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to an appropriate concentration for HPLC analysis.
-
Analyze all stressed samples and the control sample by a developed HPLC method.
-
The method should be capable of separating the main this compound peak from any new peaks that appear, which represent degradation products.[14]
-
-
Data Evaluation:
-
Compare the chromatograms of stressed samples with the control.
-
Calculate the percentage degradation of this compound.
-
Assess peak purity of the parent compound to ensure no co-elution with degradation products.
-
This data is crucial for validating the analytical method as "stability-indicating."[12][15]
-
References
- 1. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saponins from Momordica charantia exert hypoglycemic effect in diabetic mice by multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iomcworld.com [iomcworld.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Storage Time and Temperature on Antioxidants in Juice from Momordica charantia L. and Momordica charantia L. var. abbreviata Ser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bitter gourd (Momordica charantia) quality grading at two storage temperatures | International Society for Horticultural Science [ishs.org]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. glpbio.com [glpbio.com]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of Momordicin IV from Crude Extract
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Momordicin IV from crude extracts of Momordica charantia.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | Optimize the extraction solvent. An 80% ethanol solution is commonly used for initial extraction.[1] Consider using ultrasound-assisted extraction (UAE) or Soxhlet extraction to improve efficiency. For triterpenoid saponins, methanol or ethanol are effective solvents.[2] |
| Improper plant material preparation. | Ensure the plant material (Momordica charantia leaves or fruits) is thoroughly dried and finely powdered to maximize the surface area for solvent penetration. | |
| Presence of Fats and Pigments in the Extract | Lipophilic compounds and chlorophyll are co-extracted with this compound. | Include a defatting step prior to the main extraction using a non-polar solvent like petroleum ether or hexane.[3][4] Activated carbon can be used for decolorization after the initial extraction.[3] |
| Difficulty in Separating this compound from Other Saponins | Co-elution of structurally similar triterpenoid saponins. | Employ a multi-step chromatographic approach. Start with silica gel column chromatography, followed by purification on Sephadex LH-20.[1] Reversed-phase chromatography can also be an effective step.[3] |
| Inappropriate mobile phase composition. | Systematically vary the solvent gradient in your chromatographic separations. For silica gel, a chloroform-methanol system is often used.[1] For reversed-phase columns, a methanol-water gradient is common. | |
| Degradation of this compound during Purification | Exposure to harsh pH or high temperatures. | Maintain a neutral pH throughout the purification process unless a specific step requires acidic or basic conditions, and carry out procedures at room temperature or below whenever possible. Information on the specific pH and temperature stability of this compound is limited, but saponin stability can be influenced by these factors.[5][6] |
| Enzymatic degradation. | If using fresh plant material, consider heat treatment to deactivate enzymes at the beginning of the extraction process. | |
| Inaccurate Quantification of this compound | Lack of a suitable reference standard or inappropriate analytical method. | Use a certified reference standard for this compound for accurate quantification. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or ELSD) is a precise method for quantification.[7] |
| Interference from co-eluting impurities. | Optimize the HPLC method to ensure baseline separation of the this compound peak from other compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of during purification?
A1: Key properties of this compound (C₃₆H₅₈O₉) are summarized in the table below. Its glycosidic nature makes it moderately polar.
| Property | Value | Source |
| Molecular Weight | 634.84 g/mol | [8] |
| Molecular Formula | C₃₆H₅₈O₉ | [9] |
| Solubility | Information on specific solvents is limited, but as a triterpenoid saponin, it is expected to be soluble in methanol, ethanol, and mixtures of alcohol and water, and poorly soluble in non-polar solvents like hexane. | [2][8][10] |
| Storage | Store at 2-8°C, sealed, away from moisture, and protected from light.[8] |
Q2: Which part of the Momordica charantia plant is the best source for this compound?
A2: this compound has been successfully isolated from the leaves of Momordica charantia.[1] While other parts like the fruit also contain various bioactive compounds, the leaves are a documented source of this specific compound.
Q3: What is a general workflow for the purification of this compound?
A3: A typical workflow involves extraction, partitioning, and multi-step chromatography. The diagram below outlines a general procedure.
Caption: A general workflow for the extraction and purification of this compound.
Q4: How can I remove the fatty components from my initial extract?
A4: A common method is to perform a liquid-liquid extraction with a non-polar solvent. After obtaining your initial aqueous ethanol extract and concentrating it, you can suspend the residue in water and then extract it with a solvent like petroleum ether. The non-polar petroleum ether layer will contain the fats and other lipophilic impurities, while the more polar saponins, including this compound, will remain in the aqueous layer. This process is often referred to as "defatting".
Q5: What are the common challenges in the chromatographic separation of triterpenoid saponins like this compound?
A5: The primary challenges are:
-
Co-elution of Similar Compounds: Momordica charantia contains a variety of structurally similar triterpenoid saponins which can be difficult to separate.[1]
-
Detection: Saponins often lack a strong UV chromophore, which can make detection by UV-Vis spectrophotometry challenging. Evaporative Light Scattering Detection (ELSD) is often more suitable for these compounds.
-
Irreversible Adsorption: Saponins can sometimes irreversibly adsorb to silica gel, leading to poor recovery. Careful selection of the mobile phase is crucial to prevent this.
The following diagram illustrates the logical relationship in troubleshooting chromatographic separation.
References
- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 2. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 3. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momordicinin - Wikipedia [en.wikipedia.org]
- 8. glpbio.com [glpbio.com]
- 9. This compound | C36H58O9 | CID 162861131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Momordicin IV
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of isolated Momordicin IV.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My this compound fraction is contaminated with other closely related saponins. How can I improve the separation?
Answer: Co-elution of structurally similar saponins is a common challenge. To enhance separation, consider the following strategies:
-
Optimize your chromatographic conditions:
-
Column Chromatography (Silica Gel/Sephadex LH-20): Experiment with different solvent systems. A gradient elution with a shallow gradient of chloroform-methanol or methanol-water can improve the resolution between closely related compounds.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating complex mixtures. If you are already using prep-HPLC, consider adjusting the mobile phase composition, using a different column with a smaller particle size or a different stationary phase (e.g., C18), or optimizing the gradient profile.[1][2]
-
-
Recrystallization: If you have a semi-pure fraction, recrystallization can be a highly effective final purification step. Experiment with different solvents, such as chloroform, to encourage the crystallization of this compound while leaving impurities in the mother liquor.[3][4]
Question: The yield of this compound is very low after purification. What are the possible causes and solutions?
Answer: Low yield can result from several factors throughout the extraction and purification process. Here are some potential causes and how to address them:
-
Inefficient Extraction: The initial extraction from the plant material might not be optimal. Ensure you are using an appropriate solvent, such as 80% ethanol, and a suitable extraction method.[1] Techniques like high hydrostatic pressure (HHP) extraction have been shown to increase the extraction amount of total saponins.[5][6][7][8]
-
Compound Degradation: this compound, like many natural products, can be sensitive to heat and pH. Avoid high temperatures during solvent evaporation and consider the pH of your solutions.
-
Multiple Purification Steps: Each purification step will inevitably lead to some loss of the target compound. To minimize losses, handle fractions carefully and try to use fewer, more efficient purification steps.
-
Improper Fraction Collection: During chromatography, fractions might be collected too broadly, leading to the loss of your target compound in adjacent fractions. Monitor the elution profile closely using thin-layer chromatography (TLC) or a UV detector to ensure accurate fraction collection.
Question: I am seeing tailing peaks for this compound during my HPLC analysis. What could be the reason?
Answer: Peak tailing in HPLC can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase can sometimes mitigate this issue.
-
Column Degradation: The column itself may be degrading. Ensure the pH of your mobile phase is within the stable range for your column, and consider flushing or replacing the column if performance does not improve.
Frequently Asked Questions (FAQs)
Q1: What is a typical purity of total saponins that can be achieved from Momordica charantia?
A1: Using an ionic liquid-based aqueous biphasic system, a purity of 76.06% for total saponins from Momordica charantia has been reported.[5][7][8] Further purification steps like preparative HPLC are necessary to isolate this compound to a higher purity.
Q2: Which part of the Momordica charantia plant is best for isolating this compound?
A2: this compound has been successfully isolated from the leaves of Momordica charantia.[1] Other parts like the fruits and seeds also contain various saponins and other bioactive compounds.[2]
Q3: What analytical techniques are used to identify and confirm the purity of this compound?
A3: The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is commonly used to assess the purity of the final product.[2]
Quantitative Data Summary
| Purification Method | Starting Material | Achieved Purity | Compound(s) | Reference |
| Ionic Liquid-Based Aqueous Biphasic System | Momordica charantia Powder | 76.06% | Total Saponins | [5][7][8] |
| Recrystallization from Chloroform | Active fraction from reverse phase column chromatography | White crystal (purity not quantified in abstract) | Momordicin I | [3][4] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial extraction and fractionation to obtain an n-butanol fraction enriched with saponins, including this compound.[1]
-
Extraction:
-
Pulverize dried Momordica charantia leaves.
-
Soak the powdered leaves in 80% ethanol at room temperature for one week.
-
Combine the extracts and concentrate under reduced pressure to obtain the total extract.
-
-
Fractionation:
-
Suspend the total extract in an appropriate amount of water.
-
Perform successive liquid-liquid extractions with equivalent amounts of petroleum ether, ethyl acetate, and n-butanol.
-
Combine the respective extracts and concentrate each under reduced pressure to obtain the petroleum ether fraction, ethyl acetate fraction, n-butanol fraction, and water fraction. The n-butanol fraction will be enriched with saponins.
-
Protocol 2: Column Chromatography for this compound Isolation
This protocol details the purification of the n-butanol fraction using column chromatography.[1]
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel.
-
Dissolve the n-butanol fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a chloroform-methanol solvent system, gradually increasing the polarity by increasing the proportion of methanol.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, subject the combined fractions from the silica gel column to chromatography on a Sephadex LH-20 column.
-
Use chloroform-methanol or methanol-water solvent systems for elution.
-
Collect and combine fractions containing this compound based on TLC analysis.
-
Protocol 3: Final Purification by Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound.[1][2]
-
System Preparation:
-
Equilibrate a preparative HPLC system equipped with a C18 column and a UV detector with the initial mobile phase (e.g., a mixture of methanol and water).
-
-
Sample Injection:
-
Dissolve the semi-purified this compound fraction in the mobile phase.
-
Inject the sample onto the column.
-
-
Elution and Collection:
-
Run a gradient or isocratic elution method to separate this compound from the remaining impurities.
-
Monitor the chromatogram and collect the peak corresponding to this compound.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Use techniques like NMR and MS to confirm the structure of the isolated compound.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 2. Isolation, characterization and quantitative HPLC-DAD analysis of components of charantin from fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ojs.unud.ac.id [ojs.unud.ac.id]
- 5. Purified Saponins in Momordica charantia Treated with High Hydrostatic Pressure and Ionic Liquid-Based Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purified Saponins in <i>Momordica charantia</i> Treated with High Hydrostatic Pressure and Ionic Liquid-Based Aqueous Biphasic Systems - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Momordicin IV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Momordicin IV.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, a cucurbitane-type triterpenoid, is primarily attributed to two main factors:
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Poor Aqueous Solubility: Like many phytochemicals, this compound has limited solubility in water.[1][2] The compound is soluble in organic solvents like DMSO, acetone, and chloroform but not readily soluble in aqueous gastrointestinal fluids, which is a prerequisite for absorption.[3][]
-
Low Intestinal Permeability: The molecular size and structure of triterpenoids can limit their ability to pass through the intestinal epithelial barrier.[1][2] This poor membrane permeability hinders its entry into systemic circulation.
Q2: What are the most promising strategies to improve the bioavailability of this compound?
A2: Nanotechnology-based delivery systems are a leading strategy to overcome the limitations of herbal compounds like this compound.[5][6] These nanoformulations can enhance solubility, improve permeability, and protect the compound from degradation.[7][8] Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds, improving their stability and oral absorption.[5][9]
-
Polymeric Nanoparticles (PNPs): Biocompatible and biodegradable polymers can encapsulate active compounds, offering high drug loading capacity and controlled release.[7][8]
-
Nanoemulsions and Micelles: These systems can significantly increase the solubility and absorption of poorly soluble compounds.[5][6]
Q3: How can I assess the intestinal permeability of my this compound formulation in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[10][11] This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp).[11][12] An efflux ratio can also be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[12]
Q4: What key parameters should be evaluated in an in vivo pharmacokinetic study for a novel this compound formulation?
A4: An in vivo pharmacokinetic study, typically in a rodent model, is essential to determine the oral bioavailability.[13][14] Key parameters to measure after oral (PO) and intravenous (IV) administration include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Oral Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after IV administration.[13]
Troubleshooting Guides
Issue 1: Low Papp Value in Caco-2 Permeability Assay
-
Problem: The apparent permeability coefficient (Papp) for your this compound formulation is low, suggesting poor absorption.
-
Possible Causes & Solutions:
-
Poor Solubility in Assay Buffer: this compound may precipitate in the aqueous buffer.
-
Solution: Ensure the concentration used is below the compound's maximum aqueous solubility. A small percentage of a co-solvent like DMSO can be used, but its concentration must be kept low (typically <1%) to avoid affecting cell monolayer integrity.
-
-
Cell Monolayer Integrity: The Caco-2 monolayer may not be fully differentiated or could be compromised.
-
Active Efflux: The compound may be actively transported back into the apical (lumenal) side by efflux pumps like P-gp.
-
Issue 2: Low Oral Bioavailability (F%) in Animal Studies
-
Problem: In vivo pharmacokinetic studies show low oral bioavailability for your this compound formulation.
-
Possible Causes & Solutions:
-
Poor Absorption: The formulation may not be effectively enhancing solubility and/or permeability in the gastrointestinal tract.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[13]
-
Solution: Conduct in vitro metabolic stability assays using liver microsomes to assess the rate of metabolism. If first-pass metabolism is high, formulation strategies that promote lymphatic absorption can be explored to bypass the liver.
-
-
Instability in GI Tract: The compound may be degrading in the acidic environment of the stomach or due to enzymatic activity.
-
Solution: Use nanoformulations that protect the encapsulated drug from the harsh GI environment, such as enteric-coated nanoparticles.[7]
-
-
Quantitative Data Summary
Note: Specific pharmacokinetic data for this compound is limited in publicly available literature. The following tables present data for the closely related compounds Momordicin I and "momordicinin" to provide a reference for expected values.
Table 1: Pharmacokinetic Parameters of Momordicin I in Mice (20 mg/kg Dose) [16]
| Administration Route | Cmax (µM) | Tmax (hours) | Elimination Half-life (t½, hours) |
|---|---|---|---|
| Intraperitoneal (IP) | 18 | 1 | 0.9 |
| Oral (PO) | 0.5 | 1 | 2.0 |
Table 2: Pharmacokinetic Parameters of "Momordicinin" in Diabetic Rats (Oral Administration) [17]
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) |
|---|---|---|
| 25 | 8.41 | 2 |
| 50 | 10.44 | 2 |
| 100 | 11.83 | 2 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard methodologies for assessing intestinal drug permeability.[10][15]
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® filter supports (e.g., 24-well format) for 21 days to allow for differentiation into a polarized monolayer.[12]
-
Maintain the cell culture in an appropriate medium, changing it every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of each well using a voltmeter. Only use monolayers with TEER values ≥ 200 Ω·cm².[15]
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the dosing solution containing this compound (e.g., 10 µM) to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[15]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side, replacing the volume with fresh buffer.
-
Take a sample from the AP side at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Protocol 2: General In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for an oral bioavailability study in rats.[13][14][18]
-
Animal Acclimatization:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the study.
-
Fast the animals overnight (8-12 hours) before dosing, with free access to water.
-
-
Drug Administration:
-
Oral (PO) Group: Administer the this compound formulation orally via gavage at a specific dose (e.g., 50 mg/kg).[17]
-
Intravenous (IV) Group: Administer a solubilized form of this compound via tail vein injection at a lower dose (e.g., 5 mg/kg) to serve as a reference for 100% bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at specified time points.
-
IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[18]
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.[18]
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).[18]
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½.
-
Calculate absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Key signaling pathways modulated by Momordicin compounds.[19][20][21]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:894412-35-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. Frontiers | Nanoformulations of Herbal Extracts in Treatment of Neurodegenerative Disorders [frontiersin.org]
- 8. Nanoformulations of Herbal Extracts in Treatment of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. scispace.com [scispace.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioanalytical method development for momordicinin and its application to long-term pharmacokinetics in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
method refinement for consistent Momordicin IV quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in the consistent and accurate quantification of Momordicin IV.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for this compound quantification?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. Methods coupled with Ultraviolet (UV), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS/MS) have been successfully developed.[1][2] UHPLC-MS/MS offers the highest sensitivity and specificity, with Limits of Detection (LOD) as low as 0.125–10 ng/mL.[2] For routine quality control, HPLC-ELSD is also a sensitive and accurate option.[1][3]
Q2: What is the recommended stationary phase (column) for this compound analysis?
A2: A reversed-phase C18 column is the standard choice for separating this compound and other cucurbitane triterpenoids.[1][3] Typical column dimensions for standard HPLC are 4.6 mm x 250 mm with a 5 µm particle size.
Q3: Which solvents are best for extracting this compound from plant material?
A3: Methanol and ethanol are effective solvents for extracting this compound and related compounds from Momordica charantia.[4][5] Studies have shown that methanol can be superior, yielding extracts with fewer impurities and less chlorophyll interference, which leads to better analytical peak strength.[4][6] For enhanced efficiency, modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption compared to traditional Soxhlet extraction.[2][7]
Q4: How should I prepare the mobile phase for HPLC analysis?
A4: The mobile phase typically consists of a gradient mixture of acetonitrile, methanol, and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[1][3] It is critical to use HPLC-grade solvents and to degas the mobile phase before use to prevent air bubbles in the system.[8] For methods using a buffer, prepare it fresh and filter it through a 0.22 µm or 0.45 µm membrane filter to remove particles and prevent microbial growth.[9]
Q5: How stable is this compound in solution?
A5: While specific data on this compound is limited, a study on related compounds from Momordica charantia leaf extract showed that the prepared test solution was stable for at least 2 hours at room temperature.[10] For best results, it is recommended to analyze samples as soon as possible after preparation or to store them at low temperatures (e.g., 4°C) to minimize degradation.
Troubleshooting Guides
This section addresses common problems encountered during the HPLC analysis of this compound.
High-Pressure Issues
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| Why is the system pressure abnormally high? | 1. Blockage in the system (in-line filter, guard column, or analytical column inlet frit).[11] 2. Particulate matter from the sample or mobile phase.[12] 3. Mobile phase precipitation. | 1. Systematically isolate the source of the blockage by removing components (start with the column) and checking the pressure.[11] 2. Reverse-flush the column (disconnected from the detector) with an appropriate solvent. If the pressure remains high, replace the inlet frit or the column.[11] 3. Ensure the sample is fully dissolved and filtered before injection. Use an in-line filter and guard column to protect the analytical column.[12] 4. Check the miscibility of all mobile phase components. |
Baseline Problems
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| Why is my baseline noisy or drifting? | 1. Air bubbles in the pump or detector.[8] 2. Contaminated mobile phase or detector flow cell.[8] 3. Insufficient column equilibration.[8] 4. Mobile phase is not mixed properly or is changing composition.[13] | 1. Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove any trapped air.[8] 2. Flush the system and detector cell with a strong, HPLC-grade solvent like isopropanol or methanol.[12] 3. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient amount of time before starting the run.[8] 4. If using a gradient, ensure the pump's proportioning valves are working correctly. Prepare the mobile phase manually to confirm if the mixer is the issue.[13] |
Peak Shape and Retention Time Issues
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| Why are my peaks broad or split? | 1. Column contamination or degradation.[9] 2. Sample overload (injecting too much mass).[9] 3. Incompatibility between the sample solvent and the mobile phase.[9] 4. Void or channel in the column packing bed.[12] | 1. Replace the guard column. If the problem persists, clean the analytical column using a recommended regeneration procedure or replace it.[8] 2. Reduce the injection volume or dilute the sample.[11] 3. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[9] 4. Replace the column. |
| Why is the retention time shifting? | 1. Fluctuation in column temperature.[8] 2. Inconsistent mobile phase composition.[13] 3. Change in flow rate due to pump malfunction or leaks.[8][11] 4. Poor column equilibration between runs.[8] | 1. Use a column oven to maintain a consistent temperature.[8] 2. Prepare fresh mobile phase. If the pH is critical, ensure it is accurately controlled, as a small change can significantly shift retention times for ionizable compounds.[13] 3. Check for leaks in the system, especially at fittings. Verify the pump flow rate.[11] 4. Increase the equilibration time between injections to ensure the column returns to the initial conditions.[8] |
| Why am I seeing ghost peaks? | 1. Contamination in the injector or column.[11] 2. A late-eluting compound from a previous injection.[11] 3. Impurities in the mobile phase.[12] | 1. Clean the injector and autosampler needle. 2. Run a blank gradient with a strong solvent (e.g., 100% acetonitrile or methanol) to wash the column. Incorporate a column wash step at the end of your gradient method.[11] 3. Use high-purity, HPLC-grade solvents and additives.[9] |
Quantitative Data Summary
Table 1: Method Validation Parameters for Cucurbitane Triterpenoid Quantification
| Parameter | HPLC-ELSD[3] | UHPLC-MS/MS[2] |
| Linearity (r) | > 0.99 | > 0.9917 |
| Limit of Detection (LOD) | ~10 µg/mL | 0.125 - 10 ng/mL |
| Limit of Quantification (LOQ) | Not Specified | 0.25 - 15 ng/mL |
| Precision (RSD%) | 0.6 - 4.4% | Intraday: 3.68 - 12.59% Interday: 7.77 - 14.69% |
| Accuracy (Recovery %) | Not Specified | Intraday: 91.9 - 107.8% Interday: 85.5 - 115.3% |
Table 2: Comparison of Charantin Yield from Different Extraction Methods
| Extraction Method | Solvent | Yield (mg/g dry weight) | Reference |
| Soxhlet | Methanol:Water (80:20) | ~1.16 mg/g | [7] |
| Ultrasound-Assisted (UAE) | Methanol:Water (80:20) | ~3.18 mg/g | [7] |
| Soxhlet | Ethanol | 0.2 - 0.7 mg/g | [4][6] |
| Soxhlet | Methanol | 0.38 - 0.99 mg/g | [4][6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methodologies for extracting charantin and other triterpenoids from Momordica charantia fruits.[7]
-
Sample Preparation: Dry the plant material (e.g., fruits or leaves of Momordica charantia) at a controlled temperature (e.g., 50°C) and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 10 g of the dried powder and place it into an extraction vessel.
-
Add the extraction solvent, 80:20 (v/v) methanol:water, at a solid-to-solvent ratio of 1:26 (w/v).
-
Place the vessel in an ultrasonic bath.
-
Perform the extraction at 46°C for 120 minutes.
-
-
Filtration and Concentration:
-
Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain a viscous crude extract.
-
-
Sample Preparation for HPLC:
-
Accurately weigh a portion of the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Protocol 2: HPLC-ELSD Method for this compound Quantification
This protocol is based on a validated method for quantifying five cucurbitane triterpenoids.[1][3]
-
HPLC System: HPLC equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: Phenomenex C18 reversed-phase column (or equivalent).
-
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid
-
Solvent B: Acetonitrile with 0.1% acetic acid
-
Solvent C: Methanol with 0.1% acetic acid
-
-
Gradient Elution: A gradient program should be developed to effectively separate this compound from other components. An example gradient could involve varying the proportions of Solvents A, B, and C over a 30-40 minute run time.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Drift Tube Temperature: 60°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at several concentration levels. Quantify this compound in the samples by correlating their peak areas to the calibration curve.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Inhibition of c-Met signaling by Momordicine-I.[14]
References
- 1. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Standardization and selection of organic solvent and extraction parameters for charantin in bitter gourd (Momordica charantin L.) fruits [gauravpublications.com]
- 7. Optimization of ultrasound-assisted extraction of charantin from Momordica charantia fruits using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Momordicin IV and Momordicin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicin I and Momordicin IV are cucurbitane-type triterpenoids isolated from Momordica charantia, a plant widely used in traditional medicine. While both compounds share a similar structural backbone, emerging research indicates significant differences in their biological activities. This guide provides an objective comparison of this compound and Momordicin I, focusing on their cytotoxic, anti-inflammatory, anti-cancer, and anti-diabetic properties, supported by available experimental data. This comparative analysis aims to inform researchers and drug development professionals on the potential therapeutic applications and differential effects of these two natural compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biological activities of this compound and Momordicin I.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Momordicin I | Normal Cells | Cell Viability | >10 µM | Cytotoxic | [1] |
| This compound | Normal Cells | Cell Viability | 0.1–100 µM | No significant adverse impact on cell viability | [1] |
Table 2: Anti-inflammatory Activity Data
| Compound | Cell Line | Assay | Concentration | Target | Result | Reference |
| Momordicin I | RAW 264.7 | Western Blot | 1–10 µM | iNOS expression | Dose-dependent inhibition | [1] |
| This compound | RAW 264.7 | Western Blot | Not specified | iNOS expression | No significant inhibition | [1] |
Table 3: Anti-Cancer Activity Data
| Compound | Cell Line | Assay | IC50 | Effect | Reference |
| Momordicin I | Head and Neck Cancer (Cal27, JHU029) | Cytotoxicity Assay | <8 µg/mL | Inhibited cell proliferation | |
| This compound | Various Cancer Cell Lines | - | Data not available | - | - |
Table 4: Anti-Diabetic Activity Data
| Compound | Model | Assay | Effect | Reference |
| Momordicin I | - | - | Activates AMPK pathway, enhances glucose uptake | [2][3] |
| This compound | - | - | Data not available | - |
Note: The absence of data for this compound in Tables 3 and 4 indicates a lack of available published research on its anti-cancer and anti-diabetic activities as of the last update.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the cytotoxic effects of compounds on cultured cells.
Objective: To determine the concentration-dependent effect of Momordicin I and this compound on the viability of normal or cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[4][5][6] The formation of formazan crystals, which are soluble in an organic solvent, is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Momordicin I and this compound stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Momordicin I and this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot for iNOS Expression
This protocol provides a detailed method for analyzing the expression of inducible nitric oxide synthase (iNOS) protein in cell lysates.
Objective: To determine the effect of Momordicin I and this compound on the expression of iNOS protein in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Momordicin I and this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with LPS (e.g., 1 µg/mL) in the presence or absence of different concentrations of Momordicin I or this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7][8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against iNOS (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the iNOS expression to the loading control.
Signaling Pathways and Mechanisms of Action
Momordicin I
Momordicin I has been shown to modulate several key signaling pathways, contributing to its diverse biological activities.
-
Anti-Cancer: In head and neck cancer cells, Momordicin I inhibits the c-Met signaling pathway and its downstream targets, including STAT3, c-Myc, survivin, and cyclin D1.[10] This inhibition leads to a reduction in cancer cell proliferation.
-
Anti-Diabetic: Momordicin I is known to activate the AMP-activated protein kinase (AMPK) pathway.[2][3] Activation of AMPK is a key mechanism for improving insulin sensitivity and enhancing glucose uptake in cells.
-
Anti-inflammatory: The anti-inflammatory effects of Momordicin I are mediated, in part, through the inhibition of the NF-κB signaling pathway, leading to a decrease in the production of pro-inflammatory mediators like iNOS.[11][12][13][14]
Signaling pathways modulated by Momordicin I.
This compound
Currently, there is limited information available on the specific signaling pathways modulated by this compound. The lack of significant cytotoxic and anti-inflammatory effects at the tested concentrations suggests that it may not interact with the same key signaling molecules as Momordicin I, or may do so with much lower affinity. Further research is required to elucidate the molecular mechanisms of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the biological activities of Momordicin I and this compound.
General workflow for comparative analysis.
Conclusion
Based on the currently available data, Momordicin I and this compound exhibit distinct biological profiles. Momordicin I demonstrates significant cytotoxic, anti-inflammatory, anti-cancer, and anti-diabetic properties, mediated through the modulation of key signaling pathways such as c-Met, AMPK, and NF-κB. In contrast, this compound appears to be largely non-cytotoxic and lacks significant anti-inflammatory activity at the concentrations tested.
The pronounced biological activities of Momordicin I suggest its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases. The low cytotoxicity of this compound indicates a better safety profile, which could be advantageous for certain applications, although its therapeutic potential remains to be elucidated.
A significant gap in knowledge exists regarding the anti-cancer and anti-diabetic activities of this compound. Further research is imperative to fully characterize the biological activities of this compound and to understand the structure-activity relationships that govern the differential effects of these two closely related triterpenoids. Such studies will be crucial for unlocking the full therapeutic potential of compounds derived from Momordica charantia.
References
- 1. mdpi.com [mdpi.com]
- 2. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Preventive effects of bitter melon (Momordica charantia) against insulin resistance and diabetes are associated with the inhibition of NF-κB and JNK pathways in high-fat-fed OLETF rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Momordica charantia polysaccharides ameliorate oxidative stress, hyperlipidemia, inflammation, and apoptosis during myocardial infarction by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
Unveiling the Potency of Momordicin IV: A Comparative Guide to its Impact on Glucose Uptake
For researchers and professionals in the fields of metabolic disease and drug development, the quest for novel therapeutic agents to manage hyperglycemia is a constant endeavor. Momordicin IV, a cucurbitane-type triterpenoid found in bitter melon (Momordica charantia), has emerged as a compound of interest for its potential anti-diabetic properties. This guide provides a comprehensive comparison of this compound's effect on glucose uptake with other alternatives, supported by experimental data and detailed methodologies to aid in its validation and further exploration.
Quantitative Analysis of Glucose Uptake
The following tables summarize the quantitative data from various studies investigating the effect of Momordica charantia extracts, rich in compounds like this compound, on glucose uptake in different cell lines. While data on purified this compound is limited, these findings provide valuable insights into its potential efficacy.
Table 1: In Vitro Glucose Uptake in L6 Myotubes
| Treatment | Concentration | Glucose Uptake (pmol/min/mg protein) | Fold Increase vs. Control | Reference |
| Control | - | 32.14 ± 1.34 | - | [1] |
| Insulin | 100 nM | 58.57 ± 4.49 | ~1.8 | [1] |
| M. charantia Juice (lyophilised) | 1 µg/mL | Data not specified | Significant increase | [1] |
| M. charantia Juice (lyophilised) | 5 µg/mL | Data not specified | Maximal uptake observed | [1] |
| M. charantia Juice (lyophilised) | 10 µg/mL | Data not specified | Significant increase | [1] |
| M. charantia Chloroform Extract | 1 µg/mL | Data not specified | Significant increase | [1] |
| M. charantia Chloroform Extract | 5 µg/mL | Data not specified | Maximal uptake observed | [1] |
| M. charantia Chloroform Extract | 10 µg/mL | Data not specified | Significant increase | [1] |
| Methanolic Fruit Extract of M. cymbalaria | 500 µg/mL | Comparable to Rosiglitazone | ~2-fold increase | [2][3] |
Table 2: Comparison of Momordica charantia Extract with Metformin in Type 2 Diabetes Patients (4-week study)
| Treatment | Dose | Mean Change in Fructosamine (µmol/L) | 95% Confidence Interval |
| Momordica charantia | 500 mg/day | -3.5 | -11.7, 4.6 |
| Momordica charantia | 1,000 mg/day | -10.3 | -22.7, 2.2 |
| Momordica charantia | 2,000 mg/day | -10.2 | -19.1, -1.3 |
| Metformin | 1,000 mg/day | -16.8 | -31.2, -2.4 |
Source: Adapted from Fuangchan et al., 2011.[4]
Deciphering the Mechanism: Signaling Pathways
This compound is understood to enhance glucose uptake primarily through the modulation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of these pathways culminates in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating the transport of glucose into cells.
Figure 1. Signaling pathway of this compound-mediated glucose uptake.
Experimental Protocols: A Closer Look
To ensure the reproducibility and validation of findings related to this compound, detailed experimental protocols are crucial. Below are generalized methodologies for key experiments based on published literature.
Cell Culture and Differentiation
L6 rat skeletal myoblasts are a commonly used cell line for in vitro glucose uptake studies.
-
Cell Seeding: L6 myoblasts are seeded in appropriate culture flasks or plates.
-
Growth Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% FBS once the cells reach approximately 80% confluency. The differentiation process is typically carried out for 4-6 days, with media changes every 48 hours.
Glucose Uptake Assay (Using 2-Deoxy-D-[3H]glucose)
This assay measures the rate of glucose transport into the cells.
-
Serum Starvation: Differentiated L6 myotubes are serum-starved for 3-4 hours in Krebs-Ringer bicarbonate buffer (KRB) to minimize basal glucose uptake.
-
Treatment: Cells are then incubated with various concentrations of this compound, a positive control (e.g., insulin), or a vehicle control for a specified period.
-
Initiation of Uptake: Glucose uptake is initiated by adding 2-deoxy-D-[3H]glucose (a radiolabeled glucose analog) and unlabeled 2-deoxy-D-glucose.
-
Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake is terminated by washing the cells rapidly with ice-cold KRB buffer.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity within the cell lysate is measured using a scintillation counter. The protein content of each sample is determined to normalize the glucose uptake values.
Figure 2. Experimental workflow for a glucose uptake assay.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Following treatment with this compound or controls, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-Akt, total Akt, GLUT4).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
The available evidence strongly suggests that this compound, and the Momordica charantia extracts in which it is abundant, effectively stimulates glucose uptake in skeletal muscle cells. This effect is primarily mediated through the activation of the AMPK and PI3K/Akt signaling pathways, leading to the translocation of GLUT4 to the cell surface. While direct quantitative comparisons with established anti-diabetic drugs like metformin show a less potent effect for the whole extract, the distinct mechanism of action of this compound warrants further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to validate and potentially develop this compound as a novel therapeutic agent for the management of insulin resistance and type 2 diabetes. Further studies using purified this compound are essential to precisely quantify its efficacy and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Methanolic extract of Momordica cymbalaria enhances glucose uptake in L6 myotubes in vitro by up-regulating PPAR-γ and GLUT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoglycemic effect of bitter melon compared with metformin in newly diagnosed type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Momordicin IV and Metformin in Diabetes Models
In the landscape of preclinical diabetes research, the quest for novel therapeutic agents often leads to a comparative analysis against established standards. This guide provides a detailed comparison of Momordicin IV, a key bioactive cucurbitane triterpenoid from Momordica charantia (bitter melon), and metformin, the first-line therapy for type 2 diabetes. While direct preclinical studies on isolated this compound are limited, extensive research on Momordica charantia extracts, rich in momordicins and other active compounds, offers valuable insights into its antidiabetic potential relative to metformin.
This document synthesizes data from studies using these extracts as a proxy for their active constituents, presenting a comparative analysis of their efficacy in animal models of diabetes. The focus is on key therapeutic indicators, the underlying mechanisms of action, and the experimental designs used to evaluate them.
Performance on Glycemic and Lipid Control
Preclinical studies in streptozotocin (STZ) and alloxan-induced diabetic rat models demonstrate that extracts of Momordica charantia (MC) exhibit potent hypoglycemic and hypolipidemic effects, comparable in efficacy to metformin.
Table 1: Comparative Efficacy on Blood Glucose Reduction
| Parameter | Diabetic Control | Momordica charantia Extract | Metformin | Duration | Animal Model |
| Blood Glucose Reduction (%) | Baseline | ↓ 48.1% (20 mL/kg fruit juice)[1] | ↓ 52.0% (100 mg/kg)[1] | 28 Days | STZ-Induced Diabetic Rats |
| Blood Glucose Reduction (%) | Baseline | ↓ 52.0% (ethanolic extract)[2] | ↓ 50.3% (500 mg/kg)[2] | 21 Days | STZ-Induced Diabetic Rats |
| Blood Glucose (mmol/L) | 18.42 ± 0.95 | ↓ to 8.91 ± 0.48 (300 mg/kg)[3] | ↓ to 7.95 ± 0.31 (15 mg/kg)[3] | 4 Weeks | Alloxan-Induced Diabetic Rats |
Table 2: Comparative Efficacy on Serum Lipid Profiles
| Parameter | Diabetic Control | Momordica charantia Extract (300 mg/kg)[3] | Metformin (15 mg/kg)[3] | Duration | Animal Model |
| Total Cholesterol (TC) | 115.4 ± 4.51 mg/dL | ↓ 25.0% | ↓ 29.8% | 4 Weeks | Alloxan-Induced Diabetic Rats |
| Triglycerides (TG) | 129.2 ± 5.87 mg/dL | ↓ 11.2% | ↓ 10.5% | 4 Weeks | Alloxan-Induced Diabetic Rats |
| LDL-Cholesterol | 41.25 ± 2.81 mg/dL | ↓ 41.1% | ↓ 51.5% | 4 Weeks | Alloxan-Induced Diabetic Rats |
| HDL-Cholesterol | 28.51 ± 1.95 mg/dL | ↑ 38.9% | ↑ 49.3% | 4 Weeks | Alloxan-Induced Diabetic Rats |
Mechanisms of Action: A Tale of Convergent Pathways
Both metformin and the bioactive compounds in Momordica charantia, including this compound, exert their effects through multiple mechanisms, with a notable convergence on the AMP-activated protein kinase (AMPK) pathway.[4][5]
Metformin's Mechanism: Metformin's primary mode of action involves the inhibition of mitochondrial respiratory chain complex I in hepatocytes.[3][6] This leads to a decrease in hepatic ATP levels, increasing the cellular AMP:ATP ratio. The elevated AMP activates AMPK, which in turn phosphorylates downstream targets to suppress hepatic gluconeogenesis (glucose production) and enhance peripheral glucose uptake, thereby increasing insulin sensitivity.[3][6][7]
Momordica charantia's Mechanism: The compounds within bitter melon, including triterpenoids like this compound, also activate AMPK.[5] This activation contributes to enhanced glucose uptake in muscle cells and adipocytes.[8] Beyond AMPK, Momordica charantia extracts have been shown to promote the regeneration of pancreatic β-cells, improve insulin secretion, and inhibit intestinal glucose absorption.[5][8][9] This multi-pronged approach addresses various facets of diabetes pathophysiology.
Experimental Protocols
The data presented is derived from studies employing standardized preclinical models of diabetes. Below are representative methodologies.
1. Animal Model and Induction of Diabetes:
-
Model: Male Wistar or Long-Evans rats are commonly used.
-
Induction: Type 2 diabetes is induced via a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg body weight, freshly dissolved in a citrate buffer.[1] Alloxan is also used as an alternative induction agent.[3]
-
Confirmation: Diabetes is confirmed 48-72 hours post-injection by measuring fasting blood glucose levels. Rats with glucose levels exceeding 200 mg/dL are selected for the study.[1]
2. Dosing and Administration:
-
Grouping: Animals are randomly divided into groups: Normal Control, Diabetic Control, Metformin-treated, and Momordica charantia extract-treated.
-
Administration: Treatments are administered daily via oral gavage for a period of 21 to 28 days.[1][2]
-
Vehicle: The extracts and metformin are typically suspended in a 0.5% carboxymethyl cellulose (CMC) solution.[2]
3. Biochemical Analysis:
-
Blood Glucose: Fasting blood glucose is monitored at regular intervals (e.g., day 0, 7, 14, 21, 28) using a glucometer from blood samples obtained via tail vein puncture.[1]
-
Lipid Profile: At the end of the study, blood is collected for serum analysis. Total cholesterol, triglycerides, LDL, and HDL are measured using standard enzymatic kits.
Conclusion
In preclinical animal models, extracts of Momordica charantia, containing this compound and other bioactive compounds, demonstrate potent antidiabetic and hypolipidemic effects that are comparable to the gold-standard drug, metformin. The convergence on the AMPK signaling pathway highlights a shared, crucial mechanism of action, while M. charantia's additional effects on pancreatic health may offer complementary benefits. These findings underscore the therapeutic potential of this compound and related compounds, warranting further investigation of the purified constituents in head-to-head studies to fully elucidate their efficacy and clinical promise.
References
- 1. thescipub.com [thescipub.com]
- 2. Antidiabetic Potential of Plant Extracts of Momordica Charantia in Streptozotocin (STZ) - Induced Diabetic Rats | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects of Momordica charantia and metformin in diabetes [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Drug-Herb Interaction between Metformin and Momordica charantia in Diabetic Mice | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antidiabetic effects of Momordica charantia (bitter melon) and its medicinal potency - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Momordicin Compounds on Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Momordicin compounds, key bioactive constituents of Momordica charantia (bitter melon), on various cancer cell lines. The information is supported by experimental data from peer-reviewed studies.
Introduction
Momordica charantia, commonly known as bitter melon, has a long history in traditional medicine for treating a variety of ailments. Modern scientific research has identified several bioactive compounds within this plant, with Momordicins being of particular interest for their potential anticancer properties. This guide focuses on the comparative cytotoxicity of these compounds, providing a consolidated resource for evaluating their therapeutic potential.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of Momordicin I and Momordicin II against various cancer cell lines, as reported in the scientific literature.
Table 1: Cytotoxicity of Momordicin I on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |
| Cal27 | Head and Neck Cancer | 7 | 48 |
| JHU029 | Head and Neck Cancer | 6.5 | 48 |
| JHU022 | Head and Neck Cancer | 17 | 48 |
| 4T1 | Triple-Negative Breast Cancer | 5 | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 | 72 |
| LN229 | Glioblastoma | 6-10 µM (approx. 3.8-6.3 µg/mL) | 48 |
| GBM8401 | Glioblastoma | 6-10 µM (approx. 3.8-6.3 µg/mL) | 48 |
Table 2: Comparative Cytotoxicity of Momordicin I and II on an Insect Cell Line
| Compound | Cell Line | IC50 Value (µg/mL) at 24h | IC50 Value (µg/mL) at 36h | IC50 Value (µg/mL) at 48h |
| Momordicin I | SL-1 (Spodoptera litura ovary) | 8.35 | 6.11 | 4.93 |
| Momordicin II | SL-1 (Spodoptera litura ovary) | 82.31 | 77.49 | 49.42 |
Note: Data on the cytotoxicity of Momordicin II on human cancer cell lines is limited in the reviewed literature. One study noted that Momordicin II exerted milder cytotoxicity on normal intestinal (IEC-18) and hepatic (FL83B) cell lines compared to Momordicin I[1]. Other related compounds, momordicoside K and karavilagenin D, required much higher concentrations (>50 µg/mL) for approximately 40% cell death in head and neck cancer cells[2].
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Momordicin compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well. The plate is then incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., 100 µL of DMSO or a 10% SDS solution in 0.01 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Momordicin compounds, particularly Momordicin I, have been shown to exert their cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and metabolism.
Momordicin I-Induced Apoptosis and Cell Cycle Arrest
Momordicin I has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines[3]. This process is often accompanied by cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, in triple-negative breast cancer cells, Momordicin I treatment led to a shortened S phase of the cell cycle[4]. In glioma cells, Momordicin I was found to induce apoptosis and senescence[3]. Studies on the insect cell line SL-1 showed that both Momordicin I and II caused cells to accumulate in the G2/M phase of the cell cycle[5].
Key Signaling Pathways Modulated by Momordicin I
-
c-Met/STAT3 Pathway: Momordicin I has been shown to inhibit the c-Met signaling pathway in head and neck cancer cells. This inhibition leads to the inactivation of the downstream signal transducer and activator of transcription 3 (STAT3), which in turn reduces the expression of proteins involved in cell proliferation and survival, such as c-Myc, survivin, and cyclin D1[2][6][7].
-
AMPK/mTOR/Akt Pathway: In head and neck cancer cells, Momordicin I has been found to activate AMP-activated protein kinase (AMPK) while inhibiting the mTOR and Akt signaling pathways[8][9]. The activation of AMPK, a key energy sensor, and the inhibition of the pro-survival mTOR/Akt pathways can lead to the induction of autophagy and apoptosis.
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and the signaling pathways affected by Momordicin I.
Conclusion
The available data indicates that Momordicin I exhibits significant cytotoxic effects against a range of cancer cell lines, with IC50 values often in the low microgram per milliliter range. Its mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the inhibition of key oncogenic signaling pathways such as c-Met/STAT3 and PI3K/Akt/mTOR, and the activation of the AMPK pathway. Comparative data suggests that Momordicin I is significantly more cytotoxic than Momordicin II. Further research is warranted to fully elucidate the therapeutic potential of these and other Momordicin compounds in oncology.
References
- 1. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [mdpi.com]
- 2. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The cytotoxicology of momordicins I and II on Spodoptera litura cultured cell line SL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momordicine-I suppresses head and neck cancer growth by modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
The Structural Dance of Activity: A Comparative Guide to Momordicin IV and its Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the cucurbitane triterpenoid Momordicin IV and its naturally occurring analogs, focusing on their cytotoxic and anti-inflammatory properties. By presenting key experimental data and detailed methodologies, we aim to illuminate the structural determinants of their bioactivity.
Comparative Analysis of Biological Activity
Recent studies have elucidated the distinct biological profiles of this compound and its close structural relatives, primarily Momordicin I and Momordicin II, alongside the related compound (23E) 3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD). A key takeaway from comparative analyses is the profound impact of glycosylation on cytotoxicity.
Momordicin I, the aglycone, exhibits the highest cytotoxicity among the tested analogs. In contrast, this compound, which features a glucose moiety at the C-7 position, shows no significant adverse effects on cell viability at concentrations up to 100 µM. This strongly suggests that glycosylation at this position plays a crucial role in mitigating cytotoxic effects. Momordicin II, glycosylated at the C-23 position, displays intermediate cytotoxicity, indicating that the position of the sugar moiety is a critical factor in determining the molecule's toxic potential.[1][2]
In the realm of anti-inflammatory activity, an interesting divergence is observed. While Momordicin I (at sub-lethal concentrations) and TCD demonstrate anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages, this compound and Momordicin II do not exhibit this effect.[1][2] This suggests that the structural features of the aglycone and TCD are more favorable for this particular anti-inflammatory mechanism and that glycosylation, in this context, may hinder the interaction with the molecular targets responsible for iNOS inhibition.
Table 1: Comparative Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | GI₅₀ (µM) | Observation at 0.1–100 µM |
| Momordicin I | IEC-18 (Normal Intestinal) | 25.19 | Significant inhibition of cell growth |
| FL83B (Normal Hepatic) | < 50 | Lethal at 50 and 100 µM | |
| Momordicin II | IEC-18 (Normal Intestinal) | 76.31 | Milder inhibition of cell growth |
| FL83B (Normal Hepatic) | > 100 | Cell survival exceeded 70% | |
| This compound | IEC-18 (Normal Intestinal) | > 100 | Over 80% cell survival |
| FL83B (Normal Hepatic) | > 100 | Cell survival exceeded 70% | |
| TCD | IEC-18 (Normal Intestinal) | > 100 | Over 80% cell survival |
| FL83B (Normal Hepatic) | > 100 | Cell survival exceeded 70% |
Table 2: Comparative Anti-inflammatory Activity of this compound and its Analogs
| Compound (at 40 µM) | Cell Line | Target | Effect on LPS-induced iNOS Expression |
| Momordicin I (at 10 µM) | RAW 264.7 | iNOS | Inhibition |
| Momordicin II | RAW 264.7 | iNOS | No significant inhibition |
| This compound | RAW 264.7 | iNOS | No significant inhibition |
| TCD | RAW 264.7 | iNOS | Significant suppression |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound and its analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cell Seeding: Normal intestinal epithelial cells (IEC-18) and normal hepatic cells (FL83B) were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of Momordicin I, Momordicin II, this compound, or TCD (typically ranging from 0.1 to 100 µM) for 24 hours.
-
MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells). The concentration required for inhibiting cell growth by 50% (GI₅₀) was calculated from the dose-response curves.
Anti-inflammatory Activity Assay (Nitric Oxide Production and iNOS Expression)
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production and iNOS protein expression in LPS-stimulated RAW 264.7 macrophages.[4][5][6][7][8]
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Seeding and Treatment: RAW 264.7 cells were seeded in 96-well plates and treated with the test compounds (e.g., 40 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) was added to the supernatant and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance was measured at 540 nm. The concentration of nitrite, a stable product of NO, was determined from a sodium nitrite standard curve.
Inducible Nitric Oxide Synthase (iNOS) Expression (Western Blotting): [9][10][11][12][13]
-
Cell Lysis: After treatment as described above, RAW 264.7 cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for iNOS overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified using densitometry software, with β-actin serving as a loading control.
Visualizing the Structure-Activity Relationship and Experimental Workflow
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: Structure-Activity Relationship of this compound and its Analogs.
Caption: Simplified Signaling Pathway of LPS-induced Inflammation.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Platelet Supernatant Suppresses LPS-Induced Nitric Oxide Production from Macrophages Accompanied by Inhibition of NF-κB Signaling and Increased Arginase-1 Expression | PLOS One [journals.plos.org]
- 9. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
Independent Verification of Momordicin IV's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer properties of Momordicin IV and related compounds derived from Momordica charantia (bitter melon) with established chemotherapeutic agents. The information is compiled from preclinical studies to support further research and drug development efforts.
Executive Summary
This compound and its closely related analogue, Momordicin-I, have demonstrated significant anticancer activity in various cancer cell lines, particularly in head and neck squamous cell carcinoma (HNSCC). The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. This guide presents a comparative analysis of the cytotoxic effects, apoptotic induction, and cell cycle modulation of Momordicin compounds against standard chemotherapeutic drugs like cisplatin and 5-fluorouracil (5-FU).
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies, providing a comparison of the cytotoxic effects of Momordicin compounds and standard anticancer drugs.
Table 1: Cytotoxicity of Momordicin-I and Standard Chemotherapeutics in Head and Neck Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Momordicin-I | Cal27 | 7 µg/mL (at 48h) | [1] |
| Momordicin-I | JHU022 | 17 µg/mL (at 48h) | [1] |
| Momordicin-I | JHU029 | 6.5 µg/mL (at 48h) | [1] |
| Momordicin-I | MOC2 | 10.4 µg/mL (at 48h) | [2] |
| Cisplatin | FaDu | ~10 µM (at 24h) | [3] |
| Cisplatin | PE/CA-PJ49 | ~10 µM (at 24h) | [3] |
| 5-Fluorouracil | UM-SCC-23 | Not explicitly stated |
Note: Direct comparative studies between this compound/I and standard drugs under identical experimental conditions are limited. The data presented is compiled from different studies and should be interpreted with caution.
Table 2: Anticancer Effects of Momordica charantia Extracts and Other Triterpenoids
| Compound/Extract | Cancer Type | Effect | IC50 Value | Reference |
| Methanol Extract (MCME) | Nasopharyngeal Carcinoma (Hone-1) | Cytotoxicity, Apoptosis | 0.35 mg/mL (at 24h) | [4] |
| Methanol Extract (MCME) | Gastric Adenocarcinoma (AGS) | Cytotoxicity, Apoptosis | 0.3 mg/mL (at 24h) | [4] |
| Methanol Extract (MCME) | Colorectal Carcinoma (HCT-116) | Cytotoxicity, Apoptosis | 0.3 mg/mL (at 24h) | [4] |
| Methanol Extract (MCME) | Lung Adenocarcinoma (CL1-0) | Cytotoxicity, Apoptosis | 0.25 mg/mL (at 24h) | [4] |
| Ethanol Fruit Extract | Lung Cancer (A549) | Cytotoxicity, S-phase arrest | > 80% inhibition at 0.2 mg/mL | [1] |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | Breast Cancer (MCF-7, MDA-MB-231) | Proliferation suppression | 19 µM and 23 µM (at 72h) | [2] |
Signaling Pathways and Mechanisms of Action
Momordicin-I has been shown to exert its anticancer effects by modulating several critical signaling pathways.
c-Met Signaling Pathway Inhibition
Momordicin-I inhibits the c-Met signaling pathway, which is often aberrantly activated in head and neck cancers[1][5]. This inhibition leads to the downregulation of downstream signaling molecules such as STAT3, c-Myc, survivin, and cyclin D1, ultimately suppressing cancer cell proliferation and survival[1][5].
Induction of Apoptosis and Cell Cycle Arrest
Momordica charantia extracts have been shown to induce apoptosis through both caspase-dependent and mitochondria-dependent pathways[4]. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2[4]. Furthermore, these extracts can induce cell cycle arrest, primarily at the S-phase or G2/M phase, thereby halting cancer cell division[1][6].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer properties of a novel compound like this compound.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound and related compounds from Momordica charantia possess significant anticancer properties, particularly against head and neck cancers. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways highlights their potential as novel therapeutic agents. However, to advance these findings towards clinical application, further research is imperative. Specifically, direct comparative studies of purified this compound against standard-of-care chemotherapeutics are needed to establish its relative efficacy and therapeutic window. Additionally, comprehensive in vivo studies are required to evaluate its pharmacokinetic profile, long-term toxicity, and efficacy in relevant animal models. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for these future investigations.
References
- 1. ajol.info [ajol.info]
- 2. Nutraceutical Potential of Bitter Melon (Momordica charantia) on Cancer Treatment: An Overview of In Vitro and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bitter Melon (Momordica Charantia), a Nutraceutical Approach for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Momordicin IV from Diverse Momordica charantia Cultivars: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Momordicin IV, a cucurbitane-type triterpenoid found in Momordica charantia (bitter melon). While direct quantitative comparisons of this compound across various cultivars are not extensively documented in current literature, this document synthesizes available data on its isolation, proposes methodologies for its quantification, and reviews the bioactivity of closely related compounds to inform future research and drug development initiatives.
Introduction
Momordica charantia, a plant with a rich history in traditional medicine, is a source of numerous bioactive compounds, including a class of triterpenoids known as momordicins. Among these, this compound has been identified, but its prevalence and therapeutic potential across different bitter melon cultivars remain largely unexplored. This guide aims to bridge this knowledge gap by providing a framework for the comparative analysis of this compound.
Quantitative Data Summary
Direct quantitative data comparing this compound content across different M. charantia cultivars is currently limited in published research. However, studies on related compounds like charantin and total saponins show significant variation among cultivars, suggesting that this compound content is also likely to differ. For instance, a study on two cultivars (green and white) indicated that the green variety contained a higher concentration of momordin in its leaves compared to its fruit[1]. Another study analyzing ten bitter melon cultivars from Japan and the Philippines found that Japanese cultivars generally contained higher levels of charantin[2]. Researchers are encouraged to apply the experimental protocols outlined below to generate specific quantitative data for this compound.
Table 1: Hypothetical Comparative Analysis of this compound Content in Different M. charantia Cultivars
| Cultivar | Plant Part | This compound Content (µg/g dry weight) | Extraction Yield (%) |
| Cultivar A | Leaf | Data to be generated | Data to be generated |
| Fruit | Data to be generated | Data to be generated | |
| Cultivar B | Leaf | Data to be generated | Data to be generated |
| Fruit | Data to be generated | Data to be generated | |
| Cultivar C | Leaf | Data to be generated | Data to be generated |
| Fruit | Data to be generated | Data to be generated |
Experimental Protocols
1. Isolation of this compound from M. charantia Leaves
This protocol is adapted from the successful isolation of this compound from the leaves of M. charantia[3][4].
-
Extraction:
-
Pulverize dried leaves of the M. charantia cultivar.
-
Soak the powdered leaves in 80% ethanol at room temperature for one week.
-
Combine the extracts and concentrate under reduced pressure to obtain a total extract.
-
Suspend the total extract in water and perform successive extractions with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the n-butanol fraction, which will contain this compound.
-
-
Purification:
-
Subject the n-butanol fraction to column chromatography on a silica gel column.
-
Elute with a gradient of chloroform-methanol to separate the fractions.
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography.
-
Identify the purified this compound using NMR spectroscopy[3][4].
-
2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This proposed method is based on established HPLC protocols for the quantification of other bioactive compounds in M. charantia, such as charantin and momordin[1][2][5][6][7].
-
Sample Preparation:
-
Prepare extracts from different cultivars and plant parts as described in the isolation protocol.
-
Filter the extracts through a 0.45 µm membrane filter before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 215 nm.
-
Standard: A purified and quantified this compound standard is required for calibration.
-
3. Bioactivity Assessment: In Vitro Cytotoxicity Assay
While the direct bioactivity of this compound is not extensively studied, related momordicins have shown cytotoxic effects. This protocol allows for the comparative assessment of the cytotoxic potential of extracts containing this compound.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., human oral cancer cells, head and neck cancer cells).
-
-
Treatment:
-
Treat the cells with varying concentrations of the this compound-containing extracts from different cultivars.
-
-
MTT Assay:
-
After a specified incubation period (e.g., 24, 48, 72 hours), perform an MTT assay to determine cell viability.
-
Measure the absorbance at 570 nm to quantify the formation of formazan, which is proportional to the number of viable cells.
-
Signaling Pathways and Bioactivity
While specific signaling pathways modulated by this compound are yet to be fully elucidated, research on the closely related Momordicin I provides valuable insights. Momordicin I has been shown to modulate key metabolic pathways, including the AMP-activated protein kinase (AMPK) and mTOR signaling pathways, which are crucial in cellular energy homeostasis and are often dysregulated in diseases like cancer and diabetes[8]. It is plausible that this compound may exert its biological effects through similar mechanisms.
General extracts of M. charantia have demonstrated a wide range of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer effects[9][10][11]. The variation in the content of bioactive compounds like this compound across different cultivars could lead to significant differences in their therapeutic efficacy.
Visualizations
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Putative signaling pathway modulated by this compound, based on Momordicin I data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, characterization and quantitative HPLC-DAD analysis of components of charantin from fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Momordicin IV: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1] All handling of Momordicin IV, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[2] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[2]
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or physician for guidance.[2]
Quantitative Data on Related Compounds
The following table summarizes the known properties of this compound and the hazards of the closely related Momordicin I. This data underscores the need for cautious handling and disposal.
| Property | This compound | Momordicin I (Hazard Data) |
| Molecular Formula | C₃₆H₅₈O₉[3] | C₃₀H₄₈O₄ |
| Molecular Weight | 634.84 g/mol [3][4] | 472.71 g/mol |
| Appearance | White to off-white solid[5][6] | - |
| Solubility | Slightly soluble in water[1] | - |
| Storage | -20°C, protect from light[5][6] | Store at -20°C (powder) or -80°C (in solvent)[2] |
| Acute Toxicity (Oral) | No data available | Category 4: Harmful if swallowed (H302)[2] |
| Aquatic Toxicity | No data available | Category 1: Very toxic to aquatic life with long-lasting effects (H410)[2] |
| Disposal Recommendation | Treat as hazardous chemical waste | Dispose of contents/container to an approved waste disposal plant (P501)[2] |
Step-by-Step Disposal Protocol for this compound
Given the environmental hazards associated with related compounds, this compound and its containers must be disposed of as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste this compound, including expired or unused material, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
This includes any contaminated materials such as pipette tips, weighing papers, and empty original containers. Packaging that held the substance should also be treated as hazardous waste.[7]
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Decontamination of Emptied Containers:
-
Thoroughly rinse the original, now empty, this compound container with a suitable solvent (e.g., ethanol or methanol) three times.
-
Collect the rinsate as hazardous waste in the same container as the solid waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or regular trash. Deface the label to remove any identifying information before disposal.[8][9]
-
Disposal Workflow
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Momordicin I|MSDS [dcchemicals.com]
- 3. This compound | C36H58O9 | CID 162861131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. health.uconn.edu [health.uconn.edu]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
Essential Safety and Handling Protocols for Momordicin IV
Momordicin IV is a natural product isolated from plants of the Momordica genus. As with any laboratory chemical, particularly those with potential biological activity, proper handling and personal protective equipment (PPE) are crucial to ensure the safety of researchers and scientists. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Hazard Identification and General Precautions
General Precautions:
-
Avoid inhalation of dust or aerosols[1].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Use only in well-ventilated areas or with appropriate exhaust ventilation, such as a chemical fume hood[1][3].
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for various tasks involving this compound, based on general guidelines for handling cytotoxic agents.
| Task | Required Personal Protective Equipment | Citation |
| Storage and Transport | - Nitrile or latex gloves (single pair) | [4] |
| Weighing and Aliquoting (Dry Powder) | - Double gloves (chemotherapy-rated) - Disposable gown (long-sleeved, moisture-resistant) - Safety goggles and a full-face shield - Approved respirator (e.g., N95) | [3][5][6] |
| Solution Preparation and Handling | - Double gloves (chemotherapy-rated) - Disposable gown (long-sleeved, moisture-resistant) - Safety goggles or a full-face shield | [3][5][6][7] |
| Administration to Cell Cultures or Animals | - Double gloves (chemotherapy-rated) - Disposable gown (long-sleeved, moisture-resistant) - Safety goggles | [5] |
| Waste Disposal | - Double gloves (chemotherapy-rated) - Disposable gown (long-sleeved, moisture-resistant) - Safety goggles | [3][6] |
| Spill Cleanup | - Double gloves (chemotherapy-rated) - Disposable gown (long-sleeved, moisture-resistant) - Safety goggles and a full-face shield - Approved respirator | [3][4][6] |
Operational and Disposal Plans
Adherence to standardized procedures is critical for minimizing risk. The following sections provide step-by-step guidance for key operations involving this compound.
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the critical steps and decision points in the lifecycle of handling this compound in a laboratory setting.
Detailed Methodologies
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store the compound in a tightly sealed container at -20°C in a designated and labeled area, protected from light[8].
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles[1][3].
-
Before handling, ensure a cytotoxic spill kit is readily available[3][4].
-
Wear the appropriate PPE as outlined in the table above. Double gloving is recommended.
-
When dissolving, add the solvent slowly to the powder to minimize aerosol generation.
3. Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering[6].
-
Wearing the appropriate spill cleanup PPE, contain the spill using absorbent materials from a cytotoxic spill kit[3][6].
-
For powdered spills, gently cover with damp absorbent material to avoid raising dust.
-
Collect all contaminated materials into a designated cytotoxic waste container[6].
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., detergent and water), followed by a rinse[6].
-
Report the spill to the appropriate safety personnel[6].
4. Disposal Plan:
-
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and absorbent materials, must be disposed of as cytotoxic waste[1][6].
-
Collect all contaminated waste in clearly labeled, sealed, and puncture-proof containers.
-
Follow your institution's specific guidelines for the disposal of cytotoxic or hazardous chemical waste. Avoid releasing the substance into the environment[1].
References
- 1. Momordicin I|MSDS [dcchemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
